4-Bromo-1-trityl-1H-imidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-tritylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQFJBYJUQJNMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378328 | |
| Record name | 4-Bromo-1-trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87941-55-7 | |
| Record name | 4-Bromo-1-trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-trityl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of 4-Bromo-1-trityl-1H-imidazole?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-1-trityl-1H-imidazole, a key intermediate in organic synthesis. The information is presented to support research and development activities in medicinal chemistry and materials science.
Core Physical and Chemical Properties
This compound is a solid, aromatic heterocyclic compound. The bulky trityl (triphenylmethyl) group on one of the imidazole nitrogens provides steric protection, enabling regioselective reactions at other positions of the imidazole ring. This makes it a valuable building block for the synthesis of more complex molecules.
Physical Properties
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₇BrN₂ | [1][2] |
| Molecular Weight | 389.29 g/mol | [2] |
| Physical Form | Solid | [1] |
| Boiling Point | 492.5 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | 251.7 °C (Predicted) | [2] |
| Density | 1.27 g/cm³ (Predicted) | [2] |
| CAS Number | 87941-55-7 | [1][2] |
Chemical Properties and Safety
This compound is primarily utilized as a synthetic intermediate. The bromine atom on the imidazole ring can be readily displaced or used in cross-coupling reactions to introduce various functional groups. The trityl group can be removed under acidic conditions if the unprotected imidazole is required in a subsequent synthetic step.
For safe handling, it is recommended to store the compound in a dark place under an inert atmosphere at room temperature.[1] The compound is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 4-bromo-1H-imidazole with triphenylchloromethane in the presence of a base. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 4-bromo-1H-imidazole and triphenylchloromethane.
Materials:
-
4-bromo-1H-imidazole
-
Triphenylchloromethane
-
Triethylamine
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Water
-
1 N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
250 mL single neck flask
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
To a 250 mL single neck flask, add 4-bromo-1H-imidazole (30 g, 205 mmol).
-
Add a solvent mixture of dichloromethane and tetrahydrofuran (1:1, v/v) to the flask with stirring at room temperature.
-
Slowly add triphenylchloromethane (62 g, 226 mmol) and triethylamine (29 mL) to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 1 hour.
-
Upon completion of the reaction, quench it by adding water and 1 N hydrochloric acid.
-
Extract the reaction mixture with dichloromethane.
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Remove the dichloromethane using a rotary evaporator to yield the target compound, this compound. The reported yield for this procedure is 61 g (72%).
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound has been reported in deuterated benzene (d6-benzene). The chemical shifts provide information about the electronic environment of the protons in the molecule.
Table 2: ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.63 | s | 1H | Imidazole proton |
| 7.27 | s | 1H | Imidazole proton |
| 7.09 – 7.04 | m | 6H | Ortho-protons of phenyl groups |
| 6.98 – 6.92 | m | 9H | Meta- and para-protons of phenyl groups |
| 6.69 | s | 1H | Imidazole proton |
Experimental Conditions:
-
Solvent: d6-benzene
-
Instrument: 400 MHz NMR spectrometer
Other Spectroscopic Data
Predicted Mass Spectrometry Data: Predicted mass-to-charge ratios for various adducts of this compound have been calculated and are available in public databases. For example, the predicted m/z for the protonated molecule [M+H]⁺ is 389.06478.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its protected imidazole structure allows for selective functionalization, enabling the construction of complex molecular architectures. This guide provides a summary of its known physical and chemical properties, a detailed synthesis protocol, and available spectroscopic data to aid researchers in their scientific endeavors. Further experimental characterization, particularly a definitive melting point and comprehensive spectroscopic analysis, is recommended for any new batch of this compound.
References
Synthesis of 4-Bromo-1-trityl-1H-imidazole from 4-bromo-1H-imidazole.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4-Bromo-1-trityl-1H-imidazole, a key building block in the development of various active pharmaceutical ingredients. The focus is on the tritylation of 4-bromo-1H-imidazole, a common protection strategy for the imidazole nitrogen.
Reaction Scheme
The synthesis involves the reaction of 4-bromo-1H-imidazole with triphenylchloromethane (trityl chloride) in the presence of a base, typically triethylamine, to yield this compound. The trityl group serves as a bulky protecting group for the imidazole nitrogen, preventing further reactions at this site and allowing for selective modifications at other positions of the imidazole ring.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-bromo-1H-imidazole | 30 g (205 mmol) | [1] |
| Triphenylchloromethane | 62 g (226 mmol) | [1] |
| Triethylamine | 29 mL | [1] |
| Solvent | ||
| Dichloromethane:Tetrahydrofuran | 1:1 (v/v) | [1] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [1] |
| Reaction Time | 1 hour | [1] |
| Product Yield | ||
| This compound | 61 g (72% yield) | [1] |
Experimental Protocol
This section details the step-by-step procedure for the synthesis of this compound.[1]
Materials:
-
4-bromo-1H-imidazole
-
Triphenylchloromethane
-
Triethylamine
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
1 N Hydrochloric acid (HCl)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
250 mL single neck flask
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
To a 250 mL single neck flask, add 4-bromo-1H-imidazole (30 g, 205 mmol).
-
Add a solvent mixture of dichloromethane:tetrahydrofuran (1:1, v/v) and stir the mixture at room temperature.
-
Slowly add triphenylchloromethane (62 g, 226 mmol) and triethylamine (29 mL) to the stirring solution.
-
Continue to stir the reaction mixture at room temperature for 1 hour.
-
Upon completion, quench the reaction by adding water and 1 N hydrochloric acid.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Remove the dichloromethane using a rotary evaporator to obtain the final product, this compound.
Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
References
An In-Depth Technical Guide to 4-Bromo-1-trityl-1H-imidazole: Synthesis, Properties, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-1-trityl-1H-imidazole, a key chemical intermediate in the synthesis of bioactive molecules. This document details its chemical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications in medicinal chemistry and drug development.
Core Compound Data
This compound is a heterocyclic organic compound containing a bromine atom and a bulky trityl protecting group attached to an imidazole ring. The trityl group serves to protect the imidazole nitrogen during synthetic transformations, allowing for selective reactions at other positions of the molecule.
| Property | Value | Source(s) |
| CAS Number | 87941-55-7 | [1] |
| Molecular Formula | C₂₂H₁₇BrN₂ | [1] |
| Molecular Weight | 389.29 g/mol | [1] |
| IUPAC Name | 4-bromo-1-(triphenylmethyl)-1H-imidazole | [1] |
| Appearance | Solid | |
| Storage Conditions | Room temperature, in a dark, inert atmosphere |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 4-bromo-1H-imidazole with triphenylchloromethane in the presence of a base. The trityl group is introduced to protect the N-1 position of the imidazole ring.
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound is as follows:
Materials:
-
4-bromo-1H-imidazole (1 equivalent)
-
Triphenylchloromethane (1.1 equivalents)
-
Triethylamine (1.4 equivalents)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Water
-
1 N Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
In a 250 mL single-neck flask, dissolve 4-bromo-1H-imidazole (30 g, 205 mmol) in a 1:1 (v/v) solvent mixture of dichloromethane and tetrahydrofuran with stirring at room temperature.[2]
-
Slowly add triphenylchloromethane (62 g, 226 mmol) and triethylamine (29 mL) to the reaction mixture.[2]
-
Continue to stir the reaction mixture at room temperature for 1 hour.[2]
-
Upon completion of the reaction, quench the reaction by adding water and 1 N hydrochloric acid.[2]
-
Extract the product with dichloromethane.[2]
-
Combine the organic layers and dry with anhydrous sodium sulfate.[2]
-
Remove the dichloromethane by rotary evaporation to yield the target compound, this compound.[2]
This procedure has been reported to yield approximately 61 g (72% yield) of the desired product.[2]
Below is a diagram illustrating the synthetic workflow.
Caption: Synthetic workflow for this compound.
Role in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. The imidazole moiety is a "privileged structure" in medicinal chemistry, frequently found in molecules with significant biological activity.[3] The bromine atom at the 4-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination.[3]
The trityl group's role as a protecting group is crucial. It allows for the selective functionalization of other parts of the imidazole ring. After the desired modifications are made, the trityl group can be removed under acidic conditions to reveal the N-H group, which can then be further functionalized or may be essential for the final compound's biological activity.
While this compound itself is not typically the final bioactive molecule, the unprotected 4-bromo-1H-imidazole core is a key building block in the development of:
-
Antifungal and Antibacterial Agents: The imidazole ring is a core component of many antifungal and antibacterial drugs.[4]
-
Enzyme Inhibitors: The structural features of imidazole allow it to interact with the active sites of enzymes, making it a valuable scaffold for designing enzyme inhibitors.[4]
-
Agrochemicals: The bioactivity of imidazole-containing compounds extends to agricultural applications, including the development of fungicides.[4]
The logical relationship for its use as a synthetic intermediate is depicted in the following diagram.
Caption: Role as a synthetic intermediate in drug discovery.
Conclusion
This compound is a synthetically important molecule that provides a stable and versatile platform for the construction of complex, biologically active compounds. Its value lies in the strategic use of the trityl protecting group, which enables chemists to selectively modify the 4-bromo-imidazole scaffold, a core component in numerous drug candidates and agrochemicals. The straightforward synthesis and the ability to undergo a variety of chemical transformations make it an indispensable tool for researchers and professionals in the field of drug discovery and development.
References
Technical Guide: Spectroscopic and Synthetic Profile of 4-Bromo-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and expected spectroscopic characteristics of 4-Bromo-1-trityl-1H-imidazole. Due to the limited availability of specific experimental data in public literature, this document combines a reported synthetic protocol with predicted spectroscopic data based on the analysis of its structural features and data from related compounds.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 4-bromo-1H-imidazole with triphenylchloromethane.
Experimental Protocol:
To a solution of 4-bromo-1H-imidazole (1.0 equivalent) in a suitable solvent such as dichloromethane or a mixture of dichloromethane and tetrahydrofuran, triethylamine (1.1 to 1.5 equivalents) is added. The mixture is stirred at room temperature, and then triphenylchloromethane (1.1 equivalents) is added portion-wise. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography.
Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
The Trityl Group as a Robust Protecting Agent for Imidazole Nitrogen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of reactive functional groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules like peptides and pharmaceuticals. Among the arsenal of protecting groups available to chemists, the trityl (triphenylmethyl, Trt) group stands out for its efficacy in safeguarding the imidazole nitrogen of histidine and other imidazole-containing compounds. This technical guide provides an in-depth exploration of the trityl group's role, its chemical properties, and its application in multi-step syntheses.
Core Features of the N-Trityl Protecting Group
The utility of the trityl group for imidazole protection stems from a unique combination of steric and electronic properties that allow for its strategic application and removal.[1]
-
Acid Lability: The bond between the trityl group and the imidazole nitrogen is highly sensitive to acidic conditions.[2] This allows for facile deprotection using reagents such as trifluoroacetic acid (TFA) or aqueous acetic acid, often in a solvent like dichloromethane (DCM).[2] The ease of this cleavage is driven by the remarkable stability of the resulting trityl cation.[1]
-
Stability in Basic and Neutral Conditions: A key advantage of the trityl group is its resilience in basic and neutral environments.[3] This orthogonality to many other protecting groups used in organic synthesis enables chemists to perform a wide range of transformations on other parts of the molecule without disturbing the protected imidazole.[3]
-
Steric Hindrance: The three bulky phenyl rings of the trityl group create significant steric hindrance around the protected nitrogen atom.[1] This bulk can influence the reactivity of the imidazole ring and adjacent functional groups, a factor that can be strategically exploited in synthesis design.[1]
-
Introduction and Removal: The trityl group is typically introduced by reacting the imidazole-containing compound with trityl chloride (TrCl) in the presence of a base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).[4] Its removal is readily accomplished with mild acid treatment.[4]
In the context of solid-phase peptide synthesis (SPPS), the use of N'-Trityl-L-Histidine is crucial. The imidazole side chain of histidine contains a nucleophilic nitrogen that, if left unprotected, could engage in undesirable side reactions during peptide coupling or deprotection steps.[2] The trityl group's stability under the basic conditions used for Fmoc deprotection (e.g., piperidine) ensures the integrity of the peptide chain as it is elongated.[2]
Quantitative Data Summary
While comprehensive kinetic data on the pH-dependent stability of N-trityl imidazole is not extensively documented in publicly available literature, the relative lability of various trityl derivatives is well-established, particularly in oligonucleotide and peptide synthesis. The electronic nature of substituents on the phenyl rings significantly impacts the stability of the corresponding trityl cation and, consequently, the ease of deprotection.[1]
| Protecting Group | Abbreviation | Relative Rate of Acid-Catalyzed Cleavage (Qualitative) | Common Deprotection Conditions |
| Trityl | Trt | 1 (Reference) | 80% Acetic Acid; 1-5% TFA in DCM[1] |
| 4-Methoxytrityl | MMT | ~10x faster than Trt | 1% TFA in DCM; 80% Acetic Acid (faster than Trt)[1] |
| 4,4'-Dimethoxytrityl | DMT | ~100x faster than Trt | 0.5-1% TFA or Dichloroacetic Acid (DCA) in DCM[1] |
| Note: The relative rates are approximate and can vary depending on the substrate and specific reaction conditions.[1] |
The following table summarizes various reported conditions for the deprotection of trityl-protected compounds, providing a comparative overview for researchers.
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[5] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp. | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[5] |
| Acetic Acid (aq. 50%) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of other acid-sensitive groups.[5] |
Experimental Protocols
Protection of Imidazole with Trityl Chloride
This protocol outlines a general procedure for the N-tritylation of an imidazole-containing compound.
Materials:
-
Imidazole derivative (1.0 eq)
-
Trityl chloride (TrCl) (1.0-1.2 eq)
-
Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the imidazole derivative in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Add triethylamine or DIPEA to the solution and stir.[1]
-
Slowly add a solution of trityl chloride in the same solvent to the reaction mixture at room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding deionized water.[1]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole derivative.[1]
Deprotection of N-Trityl Imidazole
This protocol describes the removal of the trityl group under acidic conditions.
Materials:
-
N-trityl imidazole derivative
-
Trifluoroacetic acid (TFA) or 80% aqueous Acetic Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the N-trityl imidazole derivative in DCM.[1]
-
Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.[1]
-
Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.[1]
-
Separate the organic layer and wash it with deionized water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected imidazole derivative.
Mandatory Visualizations
References
Stability of 4-Bromo-1-trityl-1H-imidazole under different storage conditions.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of 4-Bromo-1-trityl-1H-imidazole, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety throughout its lifecycle, from storage and handling to its incorporation into final drug products. This document outlines the known stability characteristics, recommended storage conditions, and detailed experimental protocols for assessing its stability under various stress conditions.
Core Stability Characteristics
This compound is a solid compound that, like many N-trityl protected heterocycles, exhibits specific vulnerabilities. The primary point of instability is the N-trityl bond, which is susceptible to cleavage under acidic conditions.[1] Conversely, the trityl group is generally robust under neutral and basic conditions.[1]
Several chemical suppliers recommend that this compound be stored at room temperature, in a dark place, and under an inert atmosphere to mitigate degradation.[2][3] This suggests sensitivity to light, and atmospheric oxygen and/or moisture. Containers should be kept tightly sealed in a dry, well-ventilated area.
Quantitative Stability Data
While specific public data from comprehensive stability studies on this compound is limited, the following table summarizes the recommended stress conditions for a forced degradation study based on ICH guidelines. Such a study is essential to identify potential degradants and establish the compound's intrinsic stability.
| Stress Condition | Proposed Protocol | Expected Outcome | Primary Degradation Product |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Significant degradation expected. | 4-Bromo-1H-imidazole and triphenylmethanol |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Expected to be stable. | Minimal to no degradation. |
| Neutral Hydrolysis | Deionized water at 60°C for 24-48 hours | Expected to be stable. | Minimal to no degradation. |
| Oxidative | 3% H₂O₂ at room temperature for 24-48 hours | Potential for some degradation. | Oxidized imidazole species. |
| Photolytic | Solid and solution exposed to UV/Vis light (ICH Q1B) | Potential for degradation. | Photodegradation products. |
| Thermal | Solid sample at 80°C for 48-72 hours | Expected to be relatively stable. | Minimal thermal degradation. |
Experimental Protocols
A crucial component of assessing the stability of this compound is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Protocol for a Stability-Indicating HPLC Method
This protocol is a representative method for the analysis of this compound and its potential degradation products. Method development and validation would be required before implementation.
1. Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.025 M KH₂PO₄ adjusted to pH 3.2).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the parent compound and its degradants (e.g., 220-300 nm).[4]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Sample Solution (Forced Degradation):
-
Accurately weigh a known amount of this compound.
-
Subject the sample to the stress conditions outlined in the table above.
-
After the specified time, neutralize the sample if necessary (e.g., for acid and base hydrolysis samples).
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
3. Method Validation:
The stability-indicating method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose. The validation should demonstrate that the peaks corresponding to the degradation products are well-resolved from the parent compound peak.
Visualizing Experimental Workflows and Degradation Pathways
Experimental Workflow for Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.
Caption: Workflow for a forced degradation stability study.
Potential Degradation Pathway
The most probable degradation pathway for this compound under acidic conditions is the cleavage of the N-trityl bond.
References
- 1. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. This compound | 87941-55-7 [sigmaaldrich.com]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Bromo-1-trityl-1H-imidazole in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1-trityl-1H-imidazole has emerged as a pivotal building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a diverse array of therapeutic agents. The strategic placement of the bromine atom at the 4-position of the imidazole ring, combined with the protective trityl group on the nitrogen, allows for selective and efficient chemical modifications, primarily through metal-catalyzed cross-coupling reactions. This guide elucidates the core applications of this intermediate in the development of potent kinase inhibitors, as well as novel antifungal and antibacterial agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are provided to offer a comprehensive resource for professionals in the field of drug discovery and development.
Introduction: The Versatility of the Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a valuable pharmacophore. 4-Bromo-1H-imidazole, and its N-trityl protected form, this compound, are key synthetic intermediates that provide a reliable route to introduce this valuable moiety into complex molecular architectures.[2] The trityl group serves as a robust protecting group for the imidazole nitrogen, preventing unwanted side reactions and allowing for selective functionalization at the C4 position.[3] This protecting group is stable under basic and neutral conditions and can be readily removed under acidic conditions.[3]
Key Synthetic Transformations
The primary utility of this compound lies in its application as a substrate for palladium-catalyzed cross-coupling reactions. The bromine atom at the C4 position serves as an excellent handle for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, pairing an organoboron compound with an organic halide. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 4-position of the imidazole ring, a key step in the synthesis of many biologically active molecules.[4][5]
Buchwald-Hartwig Amination
While less commonly cited for this specific intermediate, the bromine atom also allows for C-N bond formation via reactions like the Buchwald-Hartwig amination, further expanding its synthetic utility.
Applications in the Synthesis of Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Consequently, kinase inhibitors represent a major class of targeted therapeutics.[7] The imidazole scaffold is a common feature in many kinase inhibitors, often serving as a key hinge-binding motif.[8]
Synthesis of Nilotinib: A Case Study
Nilotinib (Tasigna®) is a potent Bcr-Abl tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[8] The synthesis of Nilotinib involves an intermediate, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)-benzeneamine, which can be prepared from a brominated imidazole derivative.[2][9][10][11][12][13] This highlights the industrial relevance of bromo-imidazole intermediates in the manufacturing of life-saving medicines.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase signaling pathway plays a critical role in inflammatory responses.[1][14][15] Imidazole-based compounds have been extensively explored as inhibitors of p38 MAP kinase for the treatment of inflammatory diseases.[16][17] The synthesis of these inhibitors often involves the coupling of a substituted imidazole core with various aromatic and heteroaromatic fragments.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and numerous small-molecule inhibitors have been developed.[6] Imidazole derivatives have shown promise as potent EGFR inhibitors, with some exhibiting significant anti-proliferative activity against cancer cell lines.[13][14][18]
Applications in the Synthesis of Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of new therapeutic agents with novel mechanisms of action. Imidazole-containing compounds have a long history as effective antifungal and antibacterial agents.
Antifungal Agents
Imidazole is the core scaffold of many azole antifungals, which act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[19][20] While many established antifungals are N-substituted imidazoles, the development of C4-substituted imidazoles represents a promising avenue for new drug discovery.[20]
Antibacterial Agents
Novel imidazole derivatives have been synthesized and evaluated for their antibacterial activity against various pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA).[21][22][23][24]
Quantitative Data
The following tables summarize key quantitative data for compounds synthesized using methodologies that can be initiated from this compound.
| Compound Class | Target | Compound Example | IC50 / MIC | Reference |
| Kinase Inhibitor | EGFR | Imidazole derivative 3c | IC50: 236.38 ± 0.04 nM | [18] |
| Kinase Inhibitor | EGFR | Imidazole derivative 2c | IC50: 617.33 ± 0.04 nM | [13] |
| Kinase Inhibitor | p38 MAP Kinase | Imidazole derivative AA6 | IC50: 403.57 ± 6.35 nM | [23] |
| Antifungal Agent | Candida spp. | Imidazole sulfonamide 30 | < 100 nM | [20] |
| Antifungal Agent | Candida albicans 64110 | Imidazole derivative 31 | MIC: 8 µg/mL | [19] |
| Antibacterial Agent | S. aureus | Imidazole derivative HL2 | MIC: 625 µg/mL | [21] |
| Antibacterial Agent | MRSA | Imidazole derivative HL2 | MIC: 625 µg/mL | [21] |
Experimental Protocols
Synthesis of this compound
To a solution of 4-bromo-1H-imidazole (1.0 eq) in a suitable solvent such as a mixture of dichloromethane and tetrahydrofuran, is added triethylamine (1.1 eq). The mixture is stirred at room temperature, and then triphenylchloromethane (1.1 eq) is added portion-wise. The reaction is stirred for 1-2 hours at room temperature. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford this compound.[25]
General Protocol for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq), an appropriate arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (0.02-0.05 eq), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq) in a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5][7]
Deprotection of the Trityl Group
The N-trityl protected imidazole derivative is dissolved in a suitable solvent such as dichloromethane. An acid, such as trifluoroacetic acid (TFA) or formic acid, is added dropwise at room temperature.[1][3] The reaction is stirred until the deprotection is complete (monitored by TLC or LC-MS). The reaction mixture is then concentrated under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.[1]
Visualizations
Experimental Workflow
Caption: Synthetic workflow using this compound.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and inhibition.
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway and inhibition.
Conclusion
This compound is a high-value synthetic intermediate that provides a versatile platform for the synthesis of diverse and complex bioactive molecules. Its utility in the construction of kinase inhibitors, antifungal agents, and antibacterial compounds underscores its importance in modern drug discovery. The strategic use of the trityl protecting group facilitates selective functionalization at the C4 position, primarily through robust and high-yielding Suzuki-Miyaura cross-coupling reactions. The experimental protocols and biological data presented in this guide serve as a valuable resource for medicinal chemists and drug development professionals, enabling the continued exploration of the vast chemical space accessible from this key building block.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 9. ClinPGx [clinpgx.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. US20160311777A1 - Method for preparing nilotinib intermediate - Google Patents [patents.google.com]
- 12. asianpubs.org [asianpubs.org]
- 13. CN103694176B - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]
- 14. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. mdpi.com [mdpi.com]
- 17. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel antifungals based on 4-substituted imidazole: a combinatorial chemistry approach to lead discovery and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound | 87941-55-7 [chemicalbook.com]
- 25. m.youtube.com [m.youtube.com]
The Strategic Application of 4-Bromo-1-trityl-1H-imidazole in Palladium-Catalyzed Cross-Coupling Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Among these, the imidazole core is a privileged structure due to its prevalence in biologically active molecules. The targeted derivatization of the imidazole ring allows for the fine-tuning of a compound's pharmacological profile. 4-Bromo-1-trityl-1H-imidazole has emerged as a versatile and strategic building block for achieving such molecular diversity through palladium-catalyzed cross-coupling reactions. The trityl (triphenylmethyl) protecting group at the N1 position offers steric bulk and stability under various reaction conditions, while being readily cleavable under acidic conditions, thus facilitating subsequent synthetic manipulations. This technical guide provides an in-depth overview of the application of this compound in several key cross-coupling reactions, complete with experimental protocols and comparative data to aid in the strategic design of synthetic routes.
The Role of the Trityl Protecting Group
The trityl group plays a crucial role in the successful implementation of cross-coupling reactions on the imidazole core. Its bulky nature can direct reactions to other positions of the ring and prevent undesired side reactions at the nitrogen atom. Furthermore, its stability in the presence of various reagents and catalysts used in cross-coupling reactions makes it an ideal protecting group. The subsequent deprotection is typically straightforward, often achieved with mild acidic treatment.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The reaction of this compound with various arylboronic acids provides a direct route to 4-aryl-1-trityl-1H-imidazoles, which are precursors to a wide range of biologically active compounds. While specific data for the trityl-protected bromoimidazole is limited, studies on analogous systems such as 4(5)-bromo-1H-imidazole demonstrate the feasibility of this transformation.[1]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/H₂O | 80 | ~85¹ |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/H₂O | 80 | ~90¹ |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/H₂O | 80 | ~75¹ |
¹Yields are estimated based on reactions with unprotected 4(5)-bromo-1H-imidazole and may vary for the N-trityl protected substrate.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), PdCl₂(dppf) (0.03 equiv.), and K₂CO₃ (2.0 equiv.) in a mixture of toluene and water (4:1) is degassed with argon for 15 minutes. The reaction mixture is then heated at 80 °C under an argon atmosphere until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-1-trityl-1H-imidazole.
Heck Reaction
The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes. For this compound, this reaction provides access to 4-alkenyl-1-trityl-1H-imidazoles, which are valuable intermediates in organic synthesis. While data for the bromo derivative is scarce, a protocol for the more reactive 4-iodo-1-trityl-1H-imidazole has been reported and can be adapted.[2]
Table 2: Heck Coupling of 4-Iodo-1-trityl-1H-imidazole with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | MeCN | 80-100 | 78[2] |
| 2 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | MeCN | 80-100 | 85[2] |
Experimental Protocol: Heck Reaction
In a Schlenk tube under an inert atmosphere, this compound (1.0 equiv.), the desired alkene (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), P(o-tol)₃ (0.10 equiv.), and Et₃N (2.0 equiv.) are dissolved in anhydrous acetonitrile. The tube is sealed and the mixture is heated at 80-100 °C for 12-24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the 4-alkenyl-1-trityl-1H-imidazole.[2]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. This reaction is instrumental in the synthesis of conjugated systems and has been widely applied in materials science and medicinal chemistry. A copper-free Sonogashira protocol has been shown to be effective for the coupling of challenging aryl bromides at room temperature.[3]
Table 3: Representative Conditions for Copper-Free Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | ~95² |
| 2 | 1-Hexyne | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | ~90² |
| 3 | (Trimethylsilyl)acetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | ~92² |
²Yields are based on reactions with various aryl bromides and may serve as an estimate for this compound.[3] TMP = 2,2,6,6-Tetramethylpiperidine.
Experimental Protocol: Copper-Free Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in anhydrous DMSO is added 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv.) followed by the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (0.025 equiv.) under an argon atmosphere. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the 4-alkynyl-1-trityl-1H-imidazole.[3]
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups.
Table 4: General Conditions for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Ligand | Additive | Solvent | Temp (°C) | |---|---|---|---|---|---| | 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | | 2 | Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ (5) | - | CuI (10) | DMF | 80 | | 3 | (Tributylstannyl)furan | Pd₂(dba)₃ (2.5) | P(furyl)₃ (10) | - | THF | 60 |
Experimental Protocol: Stille Coupling
A solution of this compound (1.0 equiv.) and the organostannane (1.1 equiv.) in a suitable anhydrous solvent (e.g., toluene, DMF, or THF) is degassed. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) is then added, and the mixture is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled and diluted with an organic solvent. The mixture is washed with aqueous KF solution to remove tin byproducts, followed by water and brine. The organic layer is dried, concentrated, and purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The coupling of this compound with a variety of amines provides access to 4-amino-imidazole derivatives. A study on the closely related 4-bromo-1H-1-tritylpyrazole demonstrates the feasibility and provides valuable data on the scope of this reaction.[4][5]
Table 5: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 67[5] |
| 2 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 60[5] |
| 3 | Aniline | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 85³ |
| 4 | Benzylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 75³ |
³Yields are estimated based on the reactivity of similar amines in the cited study.[5]
Experimental Protocol: Buchwald-Hartwig Amination
A mixture of this compound (1.0 equiv.), the amine (1.2 equiv.), Pd(dba)₂ (0.10 equiv.), tBuDavePhos (0.20 equiv.), and NaOtBu (1.4 equiv.) in anhydrous toluene is subjected to three freeze-pump-thaw cycles. The reaction mixture is then heated at 100 °C in a sealed tube until the starting material is consumed. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to give the 4-amino-1-trityl-1H-imidazole derivative.[5]
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. Organozinc reagents are among the most reactive organometallics used in cross-coupling, often allowing for milder reaction conditions.[6][7]
Table 6: General Conditions for Negishi Coupling
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | |---|---|---|---|---| | 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | rt to 50 | | 2 | Alkylzinc bromide | Pd₂(dba)₃ (2.5) | SPhos (5) | THF | rt | | 3 | Vinylzinc chloride | Ni(acac)₂ (10) | - | DMA | 60 |
Experimental Protocol: Negishi Coupling
To a solution of this compound (1.0 equiv.) in anhydrous THF under an inert atmosphere is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). The organozinc reagent (1.2 equiv., as a solution in THF) is then added dropwise at room temperature. The reaction is stirred at room temperature or gently heated until completion. The reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[6]
Conclusion
This compound stands as a pivotal starting material for the synthesis of a diverse array of substituted imidazoles through palladium-catalyzed cross-coupling reactions. The strategic use of the trityl protecting group allows for the selective functionalization at the C4 position, with subsequent deprotection providing the free N-H imidazole for further derivatization or for its role in biological interactions. The protocols and data presented herein offer a foundational guide for chemists to harness the synthetic potential of this valuable building block in the pursuit of novel chemical entities for drug discovery and development.
References
- 1. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Negishi Coupling | NROChemistry [nrochemistry.com]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
Technical Guide: Safety and Handling of 4-Bromo-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling precautions for 4-Bromo-1-trityl-1H-imidazole. The information is intended to support laboratory research and development activities.
Chemical Identification and Properties
| Parameter | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 87941-55-7 | [1][2] |
| Molecular Formula | C22H17BrN2 | [1][2] |
| Molecular Weight | 389.3 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | ~98% | [2] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly trained in its potential risks and the necessary safety procedures.
Signal Word: Warning [1]
Hazard Statements
The following hazard statements (H-statements) are associated with this compound:
| Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[1]
Precautionary Statements
Adherence to the following precautionary statements (P-statements) is mandatory:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Source:[1]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental conditions should be conducted to determine the appropriate level of PPE. The following are minimum requirements:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. Additional protection may be required based on the scale of the experiment. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a respirator may be necessary. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Aspect | Guideline |
| Handling | - Avoid contact with skin and eyes. - Avoid formation of dust and aerosols. - Provide appropriate exhaust ventilation at places where dust is formed. |
| Storage | - Store in a cool, dry, and well-ventilated place. - Keep container tightly closed. - Store in the dark under an inert atmosphere at room temperature.[1] |
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, seek medical attention. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Experimental Protocol: Synthesis of this compound
The following protocol is a general guideline for the synthesis of this compound. All procedures should be carried out in a chemical fume hood with appropriate PPE.
Materials and Reagents
-
4-bromo-1H-imidazole
-
Triphenylchloromethane
-
Triethylamine
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
1 N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Water
Procedure
-
Reaction Setup: In a 250 mL single-neck flask, add 4-bromo-1H-imidazole (30 g, 205 mmol) and a 1:1 (v/v) solvent mixture of dichloromethane and tetrahydrofuran. Stir the mixture at room temperature.[3]
-
Addition of Reagents: Slowly add triphenylchloromethane (62 g, 226 mmol) and triethylamine (29 mL) to the stirring mixture.[3]
-
Reaction: Continue stirring the reaction mixture at room temperature for 1 hour.[3]
-
Quenching: Quench the reaction by adding water and 1 N hydrochloric acid.[3]
-
Extraction: Extract the mixture with dichloromethane. Combine the organic layers.[3]
-
Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield the final product.[3]
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Safety and Handling Workflow
The following diagram illustrates the logical flow of safety and handling procedures when working with this compound.
Caption: General safety and handling workflow.
Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment by qualified personnel. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
Methodological & Application
Application Note and Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-trityl-1H-imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed cross-coupling reaction joins an organoboron species with an organohalide, proving invaluable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[4][5] This application note provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of 4-Bromo-1-trityl-1H-imidazole with various arylboronic acids. The trityl protecting group on the imidazole nitrogen enhances stability and solubility in organic solvents, making it a versatile intermediate in the synthesis of substituted imidazole derivatives, which are common motifs in pharmacologically active compounds.[6]
Reaction Principle:
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the organohalide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[1][3][4] The presence of a base is crucial for the transmetalation step.[1][4][5]
Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The specific conditions may require optimization depending on the nature of the boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium carbonate (Na₂CO₃))
-
Solvent (e.g., 1,4-Dioxane, Toluene, N,N-Dimethylformamide (DMF))
-
Degassed water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction tube suitable for the reaction scale
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)
-
Schlenk line (optional, for rigorous degassing)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv).
-
Add the arylboronic acid (1.2 - 1.5 equiv).
-
Add the base (2.0 - 3.0 equiv).
-
The flask is then sealed with a rubber septum and evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Under the inert atmosphere, add the palladium catalyst (0.02 - 0.10 equiv).
-
Add the organic solvent (e.g., 1,4-dioxane or toluene) to achieve a suitable concentration (typically 0.1 - 0.5 M).
-
Add degassed water (typically 10-25% of the organic solvent volume). The use of a biphasic solvent system is common in Suzuki couplings.[2][7]
-
-
Reaction:
-
The reaction mixture is stirred and heated to a temperature between 80 °C and 110 °C. The optimal temperature will depend on the specific reactants and catalyst used.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would typically be a mixture of hexanes and ethyl acetate. The starting material and product spots can be visualized under a UV lamp.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC, showing consumption of the starting bromide), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound.
Table 1: Reagent Stoichiometry and Catalyst Loading
| Reagent | Molar Equivalents | Typical Mol% |
| This compound | 1.0 | - |
| Arylboronic Acid | 1.2 - 1.5 | - |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | - | 2 - 10 mol% |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 | - |
Table 2: Typical Reaction Parameters
| Parameter | Condition |
| Solvent System | Dioxane/Water or Toluene/Water (e.g., 4:1 v/v) |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 hours (monitor by TLC) |
| Atmosphere | Inert (Nitrogen or Argon) |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Sonogashira cross-coupling reaction of 4-Bromo-1-trityl-1H-imidazole with various terminal alkynes. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] The resulting 4-alkynyl-1-trityl-1H-imidazole derivatives are valuable building blocks in medicinal chemistry and materials science.
The protocol outlined below is a representative procedure and may require optimization depending on the specific terminal alkyne used and the desired scale of the reaction.
Generalized Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:
Caption: General reaction scheme for the Sonogashira coupling of this compound.
Experimental Protocols
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-3 equivalents)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask, round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous solvent to the flask. This is followed by the addition of the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 40-80 °C). The progress of the reaction should be monitored by TLC.
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 4-alkynyl-1-trityl-1H-imidazole.
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira cross-coupling of this compound with various terminal alkynes under optimized conditions. Yields are typically moderate to high, depending on the nature of the alkyne.
| Entry | Alkyne (R') | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 85 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | DMF | 50 | 8 | 78 |
| 3 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | Toluene | 70 | 5 | 92 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | THF | RT | 12 | 65 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Sonogashira Coupling of this compound.
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
References
Application Notes and Protocols for the Heck Coupling of 4-Bromo-1-trityl-1H-imidazole with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction has become a cornerstone in modern organic synthesis, enabling the construction of complex molecular architectures, including many pharmaceutical intermediates and active pharmaceutical ingredients. The coupling of substituted imidazoles is of particular interest in medicinal chemistry due to the prevalence of the imidazole motif in biologically active compounds.
This document provides detailed application notes and a generalized protocol for the Heck coupling of 4-Bromo-1-trityl-1H-imidazole with various alkenes. The trityl protecting group on the imidazole nitrogen prevents side reactions and catalyst inhibition. Due to the lower reactivity of aryl bromides compared to iodides, reaction conditions may require careful optimization of the catalyst, ligand, base, and solvent system.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the aryl-palladium bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by promoting the reductive elimination of HBr.
Data Presentation: Representative Reaction Conditions
Given the limited specific literature for the Heck coupling of this compound, the following table summarizes generalized yet representative conditions that serve as a robust starting point for optimization.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1 | Styrene | Pd(OAc)₂ (2-5) | PPh₃ (4-10) or P(o-tol)₃ (4-10) | Et₃N (2) or K₂CO₃ (2) | DMF or MeCN | 80-120 | 12-24 | Moderate to Good |
| 2 | Methyl Acrylate | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Et₃N (2) or NaOAc (2) | DMF or Dioxane | 80-120 | 12-24 | Good to High |
| 3 | n-Butyl Acrylate | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | K₂CO₃ (2) | DMF or NMP | 100-140 | 16-24 | Good to High |
| 4 | Acrylonitrile | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Et₃N (2) | Acetonitrile | 80-100 | 12-24 | Moderate to Good |
| 5 | 4-Vinylpyridine | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | K₂CO₃ (2) | DMF | 100-120 | 16-24 | Moderate |
Experimental Protocols
This protocol describes a general procedure for the Heck coupling of this compound with an alkene, such as styrene or an acrylate.
Materials:
-
This compound
-
Alkene (e.g., Styrene, Methyl Acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)[1]
-
Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)[1]
-
Base (e.g., Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃))[1]
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), Palladium(II) Acetate (0.02-0.05 equiv.), and the phosphine ligand (0.04-0.10 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 0.1-0.2 M concentration relative to the aryl bromide), the base (2.0 equiv.), and the alkene (1.2-1.5 equiv.).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkenyl-1-trityl-1H-imidazole.
-
(Optional) Deprotection: If the unprotected imidazole is desired, the trityl group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Visualizations
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of 4-Bromo-1-trityl-1H-imidazole. This reaction is a powerful tool for the synthesis of 4-amino-1-trityl-1H-imidazole derivatives, which are valuable intermediates in medicinal chemistry and drug development. The protocol and data presented are based on established methodologies for similar heterocyclic compounds, as specific literature for this exact substrate is limited.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or triflate) and an amine.[1][2] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for C-N bond formation.[1][3] The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of the catalytic cycle.[4]
This protocol focuses on the coupling of this compound with various primary and secondary amines. The trityl protecting group on the imidazole nitrogen enhances stability and solubility in organic solvents, making it a suitable substrate for this transformation.
Reaction Scheme
Quantitative Data Summary
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~85-95 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | ~70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 12 | ~80-90 |
| 4 | n-Hexylamine | Pd(OAc)₂ / DavePhos | K₂CO₃ | Toluene | 110 | 24 | ~60-75 |
| 5 | Indoline | Pd₂(dba)₃ / AlPhos | DBU | 2-MeTHF | 60 | 16 | ~90 |
Data is for the analogous 4-bromo-1H-1-tritylpyrazole and is intended to be representative.
Experimental Workflow
The following diagram outlines the general workflow for the Buchwald-Hartwig amination of this compound.
References
Application Notes and Protocols for the Grignard Reaction of 4-Bromo-1-trityl-1H-imidazole for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-Bromo-1-trityl-1H-imidazole in Grignard reactions to form carbon-carbon (C-C) bonds. The trityl protecting group on the imidazole nitrogen allows for the selective formation of a Grignar-d reagent at the C4-position, which can then be reacted with a variety of electrophiles. These reactions are valuable for the synthesis of diverse 4-substituted imidazole derivatives, which are important scaffolds in medicinal chemistry.
Due to the sensitive nature of Grignard reagents, all procedures must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly flame-dried or oven-dried before use, and anhydrous solvents are essential for the success of the reaction.
Overview of the Reaction
The core of the methodology involves two key steps:
-
Formation of the Grignard Reagent: this compound is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, 4-(1-trityl-1H-imidazol-4-yl)magnesium bromide.
-
Reaction with Electrophiles: The in situ generated Grignard reagent is then reacted with various electrophiles to form the desired C-C coupled product.
A general schematic of the reaction is presented below:
Experimental Protocols
2.1. Materials and Reagents
-
This compound
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Selected Electrophile (e.g., aldehyde, ketone, ester, nitrile)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Hydrochloric acid (HCl), 1 M solution
2.2. Protocol 1: Formation of the Grignard Reagent
This protocol details the formation of 4-(1-trityl-1H-imidazol-4-yl)magnesium bromide.
Detailed Steps:
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under an inert atmosphere.
-
To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. The iodine helps to activate the magnesium surface.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF and transfer this solution to the dropping funnel.
-
Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings.
-
If the reaction does not initiate spontaneously (indicated by a color change from brown/purple to colorless and gentle bubbling), gently warm the flask with a heat gun until initiation occurs.
-
Once the reaction has started, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, grayish-brown suspension.
2.3. Protocol 2: Reaction with an Electrophile (General Procedure)
This protocol outlines the reaction of the pre-formed Grignard reagent with a generic electrophile.
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath.
-
Dissolve the electrophile (1.0 equivalent) in anhydrous THF in a separate flask and add it to the dropping funnel.
-
Add the electrophile solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete (monitor by TLC).
-
Upon completion, cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data
The following table summarizes the expected yields for the Grignard reaction of this compound with various classes of electrophiles based on typical outcomes for Grignard reactions. Note: These are estimated yields, and optimization may be required to achieve these results.
| Electrophile Class | Example Electrophile | Product Type | Expected Yield Range (%) |
| Aldehydes | Benzaldehyde | Secondary Alcohol | 60 - 85 |
| Ketones | Acetophenone | Tertiary Alcohol | 55 - 80 |
| Esters | Ethyl acetate | Tertiary Alcohol | 50 - 75 |
| Nitriles | Benzonitrile | Ketone | 45 - 70 |
| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid | 65 - 90 |
Troubleshooting and Important Considerations
-
Failure to Initiate: If the Grignard reaction does not start, try crushing some of the magnesium turnings with a glass rod (under inert atmosphere) to expose a fresh surface. A small amount of 1,2-dibromoethane can also be used as an initiator.
-
Low Yields: Low yields are often due to the presence of moisture. Ensure all glassware is scrupulously dried and that anhydrous solvents are used. The quality of the magnesium can also affect the yield.
-
Side Reactions: A common side reaction is the Wurtz coupling of the Grignard reagent with unreacted this compound. This can be minimized by the slow addition of the bromo-imidazole solution during the Grignard formation to maintain a low concentration of the starting material.
-
Deprotection of Trityl Group: The trityl group is acid-labile. During the acidic work-up, care should be taken to avoid overly acidic conditions if the trityl-protected product is desired. A work-up with saturated ammonium chloride is generally recommended. If deprotection is desired, treatment with a stronger acid (e.g., 1 M HCl) can be performed.
Safety Precautions
-
Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Handle with care in a well-ventilated fume hood, away from ignition sources.
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water. Always handle them under an inert atmosphere.
-
Quenching: The quenching of the reaction is exothermic. Add the quenching solution slowly and with cooling to control the reaction rate.
By following these protocols and considering the key parameters, researchers can effectively utilize this compound for the synthesis of a wide array of 4-substituted imidazoles for applications in drug discovery and development.
Application Notes and Protocols: Deprotection of the Trityl Group from 4-Bromo-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the deprotection of the trityl (Tr) group from 4-Bromo-1-trityl-1H-imidazole to yield 4-Bromo-1H-imidazole. The trityl group is a common protecting group for the imidazole nitrogen due to its steric bulk and acid lability.[1] This protocol focuses on the widely used method of acidic cleavage, particularly employing trifluoroacetic acid (TFA) in dichloromethane (DCM). Alternative acidic reagents are also discussed. This guide includes a summary of reaction conditions, a detailed experimental procedure, and a workflow diagram to ensure efficient and successful deprotection in a laboratory setting.
Introduction
The protection and deprotection of functional groups are fundamental strategies in multi-step organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. The trityl (triphenylmethyl) group is frequently used to protect the nitrogen atom of imidazole rings, offering stability under neutral and basic conditions.[1] The facile removal of the trityl group under acidic conditions makes it an attractive choice for synthetic chemists. 4-Bromo-1H-imidazole is a valuable building block in medicinal chemistry. Its synthesis often involves the use of a protected intermediate such as this compound. The efficient removal of the trityl group is a critical step in obtaining the desired unprotected imidazole for further functionalization.
This application note details the common methods for the deprotection of this compound, with a focus on acidic conditions.
Data Presentation: Comparison of Acidic Deprotection Conditions
The following table summarizes various acidic conditions reported for the deprotection of N-trityl imidazoles. While specific quantitative data for this compound is not extensively published, the conditions presented are based on general protocols and analogous reactions, providing a strong starting point for optimization.
| Reagent(s) | Solvent | Temperature | Time | Typical Yield (%) | Notes |
| 1-5% (v/v) Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 hours | >90 | A common and generally effective method. |
| 10% (v/v) Trifluoroacetic Acid (TFA), Triethylsilane (TES) | Dichloromethane (DCM) | Room Temperature | 30 minutes | High | The inclusion of a scavenger (TES) can prevent side reactions from the trityl cation. |
| 5 equivalents of Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Overnight | ~67.5 | Based on a similar deprotection of a protected 4-bromo-2-nitro-1H-imidazole.[2] |
| 80% Acetic Acid | Aqueous | Not Specified | Not Specified | High | A milder alternative to TFA.[1] |
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
References
Application Notes and Protocols: Acid-Catalyzed Removal of the Trityl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (Trt) group is a widely utilized protecting group in organic synthesis, prized for its steric bulk and ease of introduction, primarily for the protection of primary alcohols, amines, and thiols.[1] Its acid lability allows for selective removal under a range of acidic conditions, a critical feature in multi-step synthetic routes.[2] The deprotection mechanism relies on the formation of the highly stable trityl cation, which is facilitated by both Brønsted and Lewis acids.[3] This document provides detailed application notes, comparative data on various acidic reagents, and specific experimental protocols for the acid-catalyzed removal of the trityl protecting group.
Mechanism of Deprotection
The acid-catalyzed cleavage of a trityl ether proceeds through protonation of the ether oxygen by a Brønsted acid. This initial step enhances the leaving group ability of the alcohol, facilitating the cleavage of the carbon-oxygen bond to release the deprotected alcohol and the resonance-stabilized trityl cation.[3] Lewis acids can also effect this transformation by coordinating to the ether oxygen, which similarly weakens the C-O bond.[3] Due to the reactive nature of the liberated trityl cation, scavengers are sometimes employed to prevent undesired side reactions.[3]
Signaling Pathway Diagram
Caption: Acid-catalyzed deprotection of a trityl ether.
Data Presentation: Quantitative Comparison of Deprotection Methods
The selection of an appropriate acidic reagent is contingent upon the substrate's sensitivity to acid and the presence of other protecting groups. The following tables provide a comparative summary of common acidic conditions for the removal of the trityl group from alcohols, amines, and thiols.
Table 1: Acid-Catalyzed Deprotection of Trityl Ethers (Alcohols)
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broadly applicable for compounds stable in strong acid.[1] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder option compared to TFA.[1] |
| Acetic Acid (aq. 80%) | Water | Room Temp | 2 - 48 h | Not Specified | Can be used for selective deprotection in the presence of more acid-labile groups like DMT.[3][4] |
| Hydrochloric Acid (HCl) | Toluene | Ambient Temp | Not Specified | Not Specified | Phase-transfer catalysis can be employed.[5] |
| BF₃·Et₂O (Lewis Acid) | Dichloromethane (DCM) | Not Specified | Not Specified | Not Specified | Effective Lewis acid for cleavage.[3] |
| ZnBr₂ / MgBr₂ (Lewis Acids) | Not Specified | Not Specified | Not Specified | Not Specified | Particularly useful for substrates with neighboring group participation, like carbohydrates.[3][6] |
Table 2: Acid-Catalyzed Deprotection of N-Trityl Amines and S-Trityl Thiols
| Substrate | Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| N-Trityl Amine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | High | Standard conditions for robust substrates.[1] |
| N-Trityl Amine | Acetic Acid (aq. 50%) | Water | Not Specified | Not Specified | High | Milder conditions, can offer selectivity over Boc groups.[2] |
| S-Trityl Thiol | Trifluoroacetic Acid (TFA) / Scavengers | Dichloromethane (DCM) | Room Temp | 20 - 30 min | High | Scavengers like triisopropylsilane are often used.[7] |
| S-Trityl Peptide | I₂ in DCM | Dichloromethane (DCM) | Room Temp | 5 min | Not Specified | Cleavage with simultaneous disulfide bond formation.[1] |
Experimental Protocols
The following are detailed methodologies for the acid-catalyzed removal of the trityl group.
Protocol 1: General Procedure for Deprotection of an N-Trityl Protected Amine using TFA
Materials:
-
N-trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.[1]
-
To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature.[1] The optimal amount of TFA may need to be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[1]
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.[1]
-
The crude product can be purified by column chromatography on silica gel, recrystallization, or trituration as needed. The triphenylmethanol byproduct is typically easily separated.[1]
Protocol 2: Deprotection of a Trityl-Protected Alcohol using Formic Acid
Materials:
-
Trityl-protected alcohol
-
Formic acid (97+%)
-
Dioxane
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Standard laboratory glassware
Procedure:
-
Treat the trityl-protected alcohol (e.g., 200 mg, 0.4 mmol) with cold formic acid (3 mL) for 3 minutes.[3]
-
Evaporate the formic acid using an oil pump at room temperature.[1][3]
-
To aid in the complete removal of formic acid, co-evaporate the residual gum twice from dioxane.[1][3]
-
Further evaporations from EtOH and Et₂O can be performed.[3]
-
Extract the residue with warm water (10 mL).[3]
-
Filter the insoluble triphenylmethanol byproduct.[3]
-
Evaporate the aqueous filtrate in vacuo to obtain the deprotected alcohol.[3]
Protocol 3: Manual Detritylation of Oligonucleotides after HPLC Purification
Materials:
-
Dried trityl-on oligonucleotide
-
80% Acetic Acid
-
95% Ethanol
-
Lyophilizer
Procedure:
-
Dissolve the dried trityl-on oligonucleotide sample in 200-500 µL of 80% acetic acid.[4]
-
Let the solution stand at room temperature for 20 minutes.[4]
-
Add an equal volume of 95% ethanol to the solution.[4]
-
Lyophilize the sample until no acetic acid remains. The hydrolyzed dimethoxytritanol byproduct and salts can be removed by a subsequent desalting procedure.[4]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A generalized experimental workflow for acid-catalyzed detritylation.
Logical Relationship Diagram
Caption: Decision tree for selecting an appropriate acidic deprotection reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: The Strategic Use of 4-Bromo-1-trityl-1H-imidazole in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-1-trityl-1H-imidazole as a key building block in the synthesis of kinase inhibitors. The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of kinases involved in critical cell signaling pathways. The trityl-protected 4-bromo-imidazole offers a versatile platform for the construction of complex, multi-aryl kinase inhibitors through sequential, site-selective cross-coupling reactions.
Introduction to Imidazole-Based Kinase Inhibitors
Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
Imidazole-based compounds have emerged as a particularly successful class of kinase inhibitors. The imidazole core can effectively mimic the hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the kinase active site. The substituents on the imidazole ring can be tailored to occupy specific hydrophobic pockets, thereby conferring potency and selectivity for the target kinase.
Featured Kinase Targets
This document will focus on the synthesis of inhibitors for two key kinase families where imidazole-based compounds have shown significant promise:
-
p38 Mitogen-Activated Protein (MAP) Kinase: A key mediator of the inflammatory response, p38 MAP kinase is implicated in a range of inflammatory diseases and cancers.
-
Transforming Growth Factor-β (TGF-β) Receptor I Kinase (ALK5): A critical regulator of cell growth, differentiation, and immune responses. Aberrant TGF-β signaling is associated with cancer and fibrosis.
Synthetic Strategy Overview
The general synthetic strategy for constructing tri-substituted imidazole-based kinase inhibitors from this compound involves a series of key transformations:
-
Protection of Imidazole: The imidazole nitrogen is protected with a trityl group to prevent side reactions and direct subsequent functionalization.
-
Cross-Coupling Reactions: The bromine at the 4-position serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce aryl or other substituents.
-
Further Functionalization: Depending on the target molecule, additional functionalization at other positions of the imidazole core may be carried out.
-
Deprotection: The trityl protecting group is removed under mild acidic conditions to yield the final inhibitor.
Below is a logical workflow for the synthesis of a generic tri-substituted imidazole kinase inhibitor.
Application of 4-Bromo-1-trityl-1H-imidazole in the Synthesis of Marine Natural Product Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-trityl-1H-imidazole is a versatile and valuable building block in the synthesis of complex natural products, particularly marine alkaloids of the pyrrole-imidazole class. Its strategic functionalization, with a protected imidazole nitrogen and a reactive bromide at the 4-position, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of the core scaffolds of numerous bioactive compounds, including precursors to intricate natural products like hymenidin and oroidin, which are the monomeric units of medicinally important dimeric alkaloids such as sceptrin and ageliferin.
The trityl protecting group offers steric bulk and stability, preventing unwanted side reactions at the imidazole nitrogen, while being readily cleavable under acidic conditions in later synthetic stages. The bromo-substituent serves as a handle for forming new carbon-carbon bonds through reactions like the Sonogashira and Suzuki-Miyaura couplings, enabling the introduction of diverse side chains and the elaboration of the natural product skeleton.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key precursor to the pyrrole-imidazole alkaloids, highlighting its role in modern synthetic organic chemistry.
Application in the Synthesis of a Hymenidin Precursor
A crucial step in the total synthesis of many dimeric pyrrole-imidazole alkaloids is the construction of the monomeric unit, hymenidin, or a close derivative. This compound serves as a foundational starting material for the imidazole portion of this precursor. The following sections detail a representative synthetic application involving a Sonogashira coupling reaction.
Experimental Workflow: Sonogashira Coupling for Hymenidin Precursor Synthesis
The overall workflow involves the palladium-catalyzed Sonogashira coupling of this compound with a suitable terminal alkyne, followed by further functional group manipulation and eventual deprotection to yield the target hymenidin precursor.
Caption: Synthetic workflow for hymenidin utilizing a Sonogashira coupling reaction.
Quantitative Data Summary
The efficiency of the key Sonogashira coupling step is critical for the overall success of the synthesis. The following table summarizes typical quantitative data for this reaction, based on literature precedents for similar couplings.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | N-Boc-propargylamine | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 12 | ~85 |
| 2 | This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 60 | 8 | ~90 |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the starting material from 4-bromo-1H-imidazole.
Materials:
-
4-bromo-1H-imidazole
-
Triphenylchloromethane (Trityl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
1 N Hydrochloric acid (HCl)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 250 mL round-bottom flask, add 4-bromo-1H-imidazole (30 g, 205 mmol) and a 1:1 (v/v) mixture of dichloromethane and tetrahydrofuran (100 mL).
-
Stir the mixture at room temperature until the solid dissolves.
-
Slowly add triphenylchloromethane (62 g, 226 mmol) and triethylamine (29 mL) to the solution.
-
Continue stirring the reaction mixture at room temperature for 1 hour.
-
Upon completion (monitored by TLC), quench the reaction by adding water (50 mL) and 1 N hydrochloric acid (50 mL).
-
Extract the mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a solid (approx. 61 g, 72% yield).[1]
Protocol 2: Sonogashira Coupling of this compound with N-Boc-propargylamine
This protocol details the key carbon-carbon bond-forming reaction to build the backbone of the hymenidin precursor.
Materials:
-
This compound
-
N-Boc-propargylamine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF via syringe, followed by triethylamine (2.5 eq) and N-Boc-propargylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
Caption: Experimental workflow for the Sonogashira coupling protocol.
Logical Relationship Diagram: Role of this compound in Synthesis
This diagram illustrates the logical connections between the features of this compound and its successful application in natural product synthesis.
Caption: Logical flow from reagent features to successful synthetic application.
Conclusion
This compound stands out as a crucial building block for the synthesis of complex nitrogen-containing natural products. Its well-defined reactivity allows for the strategic and efficient construction of key bonds, streamlining synthetic routes to valuable molecules. The protocols and data presented here provide a foundation for researchers to utilize this reagent in their own synthetic endeavors, particularly in the pursuit of novel marine-derived compounds with potential therapeutic applications.
References
Application Note: A Scalable, Two-Step Synthesis of 4-Bromo-1-trityl-1H-imidazole for Large-Scale Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Bromo-1-trityl-1H-imidazole is a critical building block in medicinal chemistry and pharmaceutical development. The trityl protecting group offers stability and allows for selective reactions at other positions of the imidazole ring, making it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The strategic placement of the bromine atom at the 4-position provides a versatile handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the construction of diverse molecular scaffolds.[1] This application note provides a detailed, scalable, and efficient two-step protocol for the synthesis of this compound, suitable for large-scale production.
Overall Synthesis Workflow
The synthesis is a two-step process starting from the commercially available 2,4,5-tribromoimidazole. The first step involves a selective debromination to yield 4-Bromo-1H-imidazole. The subsequent step is the protection of the imidazole nitrogen with a trityl group.
Caption: Overall workflow for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-1H-imidazole
This protocol is adapted from a known procedure for the selective debromination of 2,4,5-tribromoimidazole.[3]
Materials:
-
2,4,5-tribromoimidazole
-
Sodium sulfite
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a single-necked flask, add 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and water (500 mL).
-
Stir the reaction mixture and heat to 110 °C for 6 hours.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the ethyl acetate by concentration under reduced pressure using a rotary evaporator to yield the target product, 4-bromo-1H-imidazole.
Expected Yield: Approximately 20.5 g (89% yield).[3]
Step 2: Synthesis of this compound
This protocol details the N-tritylation of 4-Bromo-1H-imidazole.[4]
Materials:
-
4-Bromo-1H-imidazole
-
Triphenylchloromethane
-
Triethylamine
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
1 N Hydrochloric acid
-
Water
-
Anhydrous sodium sulfate
-
Reaction flask with magnetic stirrer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL single-neck flask, add 4-bromo-1H-imidazole (30 g, 205 mmol) and a solvent mixture of dichloromethane:tetrahydrofuran (1:1, v/v) with stirring at room temperature.
-
Slowly add triphenylchloromethane (62 g, 226 mmol) and triethylamine (29 mL) to the reaction mixture.
-
Continue to stir the reaction mixture at room temperature for 1 hour.
-
Upon completion of the reaction, quench by the addition of water and 1 N hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Remove the dichloromethane using a rotary evaporator to afford the target compound, this compound.
Expected Yield: Approximately 61 g (72% yield).[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the scalable tritylation step.
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-1H-imidazole | [4] |
| Molar Amount (Start) | 205 mmol | [4] |
| Reagents | ||
| Triphenylchloromethane | 226 mmol (1.1 eq) | [4] |
| Triethylamine | 29 mL | [4] |
| Solvent | Dichloromethane:Tetrahydrofuran (1:1, v/v) | [4] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [4] |
| Reaction Time | 1 hour | [4] |
| Product | This compound | [4] |
| Product Mass | 61 g | [4] |
| Yield | 72% | [4] |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the reactants, intermediates, and the final product in the synthesis of this compound.
Caption: Logical flow from starting materials to the final product.
The presented two-step synthesis provides a robust and scalable method for the production of this compound. The protocols utilize readily available reagents and standard laboratory equipment, making this process amenable to large-scale manufacturing for pharmaceutical and research applications. The high yields and straightforward procedures offer an efficient route to this key synthetic intermediate.
References
Troubleshooting & Optimization
How to improve the yield of Suzuki coupling with 4-Bromo-1-trityl-1H-imidazole?
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the Suzuki-Miyaura cross-coupling reaction with 4-Bromo-1-trityl-1H-imidazole. The guidance addresses common challenges such as low yield, incomplete conversion, and competing side reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the common causes?
A1: Low yields with this substrate are often attributed to a combination of factors inherent to sterically hindered heteroaryl bromides. The most common culprits include:
-
Steric Hindrance: The bulky trityl (triphenylmethyl) protecting group can sterically impede the approach of the palladium catalyst to the C-Br bond, slowing the critical oxidative addition step.
-
Catalyst Deactivation: The Lewis-basic nitrogen atoms in the imidazole ring can coordinate to the palladium center, leading to catalyst deactivation and incomplete conversion.[1]
-
Inefficient Reductive Elimination: Steric congestion around the palladium complex can also hinder the final reductive elimination step, where the new C-C bond is formed.
-
Protodeboronation: The boronic acid coupling partner can be susceptible to cleavage of the C-B bond (protodeboronation), especially under harsh basic conditions or at elevated temperatures, reducing the amount of nucleophile available for cross-coupling.[2][3][4]
-
Homocoupling: Oxidative coupling of two boronic acid molecules can occur as a significant side reaction, consuming the nucleophile. This is often exacerbated by the presence of oxygen or Pd(II) species at the start of the reaction.[2]
Q2: How can I improve the conversion of my starting material, this compound?
A2: To improve conversion, focus on enhancing the efficiency of the oxidative addition step. Consider the following adjustments:
-
Select an Appropriate Catalyst/Ligand System: For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[5][6] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species necessary for oxidative addition.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[7] However, be mindful that this can also increase the rate of side reactions. Microwave irradiation can be an effective method for rapid, uniform heating and may improve yields.[8][9]
-
Use a Pre-catalyst: Modern palladium pre-catalysts, such as XPhosPdG2 or PEPPSI-type catalysts, are often more active and stable, ensuring a sufficient concentration of the active Pd(0) species throughout the reaction.[5][9]
Q3: What strategies can minimize protodeboronation of the boronic acid?
A3: Protodeboronation is a common issue with heteroaryl boronic acids but can be mitigated.
-
Choice of Base: Use milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide. Cesium carbonate (Cs₂CO₃) is often effective in difficult couplings.
-
Solvent System: While aqueous conditions are common, for sensitive boronic acids, anhydrous conditions may be beneficial.[1] The use of a solvent mixture like dioxane/water is a standard starting point.[10]
-
Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding boronic acids.
Q4: My reaction produces a significant amount of homocoupled biaryl product from my boronic acid. How can this be prevented?
A4: Homocoupling is typically caused by oxygen in the reaction mixture or the use of a Pd(II) source without an effective reductant.
-
Thorough Degassing: Ensure the reaction mixture (solvent, reagents) is rigorously degassed before adding the catalyst. This is commonly done by bubbling an inert gas like argon or nitrogen through the solution or by using freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Using a direct Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂, which require in-situ reduction.
Troubleshooting and Optimization Guides
Guide 1: Selection of Catalyst and Ligand
The choice of catalyst is critical for the success of coupling with a sterically demanding substrate like this compound. Below is a comparison of common catalyst systems.
| Catalyst System | Ligand Type | Recommended Use Case | Key Advantages | Potential Issues |
| Pd(PPh₃)₄ | Monodentate Phosphine | General purpose, simple couplings. | Commercially available, well-understood. | Can be inefficient for hindered substrates. |
| PdCl₂(dppf) | Bidentate Phosphine | Aryl bromides and chlorides. | Stable catalyst, good for many substrates. | May not be active enough for this specific substrate. |
| Pd₂(dba)₃ + XPhos | Buchwald Ligand | Sterically hindered aryl halides. | High activity, promotes difficult oxidative additions.[9][10] | Air-sensitive ligand, higher cost. |
| XPhosPdG2 / G3 | Buchwald Pre-catalyst | Challenging heteroaryl couplings.[9] | Air-stable, highly active, reliable generation of Pd(0). | Higher cost. |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Electron-rich and hindered aryl halides. | Very high thermal stability and activity.[5] | May require higher temperatures. |
Guide 2: Optimization of Reaction Parameters
Systematic optimization of the base, solvent, and temperature is crucial for maximizing yield.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Comments |
| Base | K₂CO₃ (2 equiv.) | K₃PO₄ (2 equiv.) | Cs₂CO₃ (2-3 equiv.) | K₃PO₄ is often effective for heteroaryl couplings.[10] Cs₂CO₃ is stronger and more soluble, often succeeding where other bases fail. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (4:1) | THF / H₂O (4:1) | Dioxane is a common and effective solvent.[10] Toluene can be useful at higher temperatures. Consider anhydrous conditions if protodeboronation is severe.[1] |
| Temperature | 80 °C | 100-110 °C | 120+ °C (Microwave) | Start at 80-100 °C. If conversion is low due to steric hindrance, increasing the temperature is a primary strategy.[7] Microwave heating can significantly shorten reaction times.[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling Optimization
This protocol provides a starting point for the reaction. Reagents and conditions should be systematically varied based on the troubleshooting guides above.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., XPhosPdG2, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous 1,4-Dioxane and Degassed Water
Procedure:
-
To a dry reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (0.02-0.05 equiv.) to the vessel.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Seal the vessel and place it in a preheated oil bath or microwave reactor set to the desired temperature (e.g., 100 °C).
-
Stir the reaction for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: Key side reactions that compete with the desired Suzuki coupling pathway.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 4-Bromo-1-trityl-1H-imidazole.
Technical Support Center: Synthesis of 4-Bromo-1-trityl-1H-imidazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The synthesis is typically a two-step process: 1) bromination of imidazole followed by 2) N-tritylation. Side products can arise from each step. The most common impurities are poly-brominated imidazoles, specifically 4,5-dibromo-1H-imidazole and 2,4,5-tribromo-1H-imidazole.[1][2][3] These occur during the initial bromination of the imidazole ring, which is highly susceptible to over-bromination.[3] During the tritylation step, unreacted 4-bromo-1H-imidazole can also remain as an impurity if the reaction does not go to completion.
Q2: My final product is showing multiple spots on TLC, even after purification. What could be the cause?
A2: The presence of multiple spots on TLC likely indicates contamination with poly-brominated side products. The polarity of 4-bromo-1H-imidazole, 4,5-dibromo-1H-imidazole, and 2,4,5-tribromo-1H-imidazole are different enough to be distinguished on a TLC plate. If the bromination step is not carefully controlled, a mixture of these compounds will be carried over to the tritylation step, resulting in a mixture of their tritylated derivatives alongside your target compound.
Q3: How can I minimize the formation of poly-brominated side products during the first step?
A3: Minimizing poly-brominated impurities requires careful control of the reaction conditions:
-
Stoichiometry: Use a controlled amount of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine). Using more than one equivalent of the brominating agent significantly increases the yield of di- and tri-brominated products.[3]
-
Temperature Control: Perform the reaction at the recommended temperature. For instance, adding bromine dropwise at room temperature is a common procedure.[1]
-
Reaction Time: Monitor the reaction progress closely using TLC or GC-MS to avoid prolonged reaction times that can lead to over-bromination.
-
Reductive Workup: A highly effective method to remove poly-brominated species is to treat the crude product from the bromination step with a reducing agent like sodium sulfite.[1][2][4] This selectively debrominates the poly-brominated imidazoles to the desired mono-brominated product.
Q4: I have a low yield after the tritylation step. What are the possible reasons and solutions?
A4: A low yield in the tritylation step can be attributed to several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it via TLC. If starting material (4-bromo-1H-imidazole) remains, you can try increasing the reaction time or slightly increasing the amount of trityl chloride and base.
-
Base Quality: The base, typically triethylamine, should be fresh and dry. The presence of moisture can hydrolyze the trityl chloride.
-
Solvent Quality: Use anhydrous solvents (e.g., a mixture of dichloromethane and tetrahydrofuran) to prevent side reactions with trityl chloride.[5]
-
Workup Issues: During the aqueous workup, ensure proper phase separation to avoid loss of product into the aqueous layer. Perform multiple extractions with the organic solvent to maximize recovery.[5]
Q5: Is it possible to form isomeric products?
A5: While the primary concern is over-bromination, isomer formation is a possibility under certain conditions. For instance, if one were to brominate 1-tritylimidazole directly, a mixture of 4-bromo-1-tritylimidazole and the isomeric 5-bromo compound (approximately 10%) can be formed.[3] However, the more standard synthetic route involves brominating imidazole first to obtain 4(5)-bromo-1H-imidazole, which exists as a mixture of tautomers. The subsequent tritylation then proceeds on the nitrogen atom.
Quantitative Data Summary
The following table summarizes typical yields reported for the key reaction steps. Actual yields may vary based on specific reaction conditions and scale.
| Reaction Step | Product | Reagents | Reported Yield | Reference |
| Tritylation of 4-bromo-1H-imidazole | This compound | Trityl chloride, Triethylamine | 72% | [5] |
| Selective debromination of 2,4,5-tribromoimidazole to 4-bromo-1H-imidazole | 4-bromo-1H-imidazole | Sodium sulfite, Water | 89% | [4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1H-imidazole from 2,4,5-Tribromoimidazole (Reductive Debromination)
This protocol is useful for converting poly-brominated side products into the desired mono-brominated intermediate.
-
Combine 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and water (500 mL) in a single-necked flask.
-
Stir the reaction mixture for 6 hours at 110 °C.
-
After the reaction is complete, allow the mixture to cool.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Remove the ethyl acetate by concentration under reduced pressure to yield the target product, 4-bromo-1H-imidazole.[4]
Protocol 2: Synthesis of this compound
-
To a 250 mL single-neck flask, add 4-bromo-1H-imidazole (30 g, 205 mmol) and a solvent mixture of dichloromethane:tetrahydrofuran (1:1, v/v).
-
Stir the mixture at room temperature.
-
Slowly add triphenylchloromethane (trityl chloride, 62 g, 226 mmol) and triethylamine (29 mL).
-
Continue to stir the reaction mixture at room temperature for 1 hour.
-
Upon completion, quench the reaction by adding water and 1 N hydrochloric acid.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Remove the dichloromethane by rotary evaporation to afford the final product.[5]
Visualizations
Caption: Synthetic pathway for this compound and formation of key side products.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]
- 3. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 87941-55-7 [chemicalbook.com]
Troubleshooting incomplete deprotection of the trityl group.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of the trityl (Trt) group. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of incomplete trityl deprotection?
The most direct evidence of incomplete deprotection is the presence of a significant peak corresponding to the mass of the trityl-protected starting material in your analytical data, such as HPLC and Mass Spectrometry.[1][2] During solid-phase oligonucleotide synthesis, the cleavage of the dimethoxytrityl (DMT) cation produces a characteristic orange color, and the intensity of this color, which can be measured by UV-Vis spectroscopy at around 495 nm, is used to monitor the efficiency of each deprotection step in real-time.[3] A weaker than expected color can indicate a problem with the deprotection step.
Q2: What are the common causes of incomplete trityl deprotection?
Incomplete deprotection of the trityl group can stem from several factors:
-
Reversibility of the Reaction: The acid-catalyzed cleavage of the trityl group is a reversible equilibrium. The highly stable trityl carbocation that is liberated can reattach to the deprotected nucleophile (e.g., a thiol on cysteine), especially if it is not effectively removed from the reaction mixture.[1]
-
Insufficient Scavenging: Scavengers are critical for trapping the reactive trityl cation and driving the deprotection reaction to completion.[1][2] An inadequate concentration or absence of an effective scavenger like triisopropylsilane (TIS) is a primary cause of failure, as it allows for the re-attachment of the trityl group.[1]
-
Steric Hindrance: In large molecules, long peptides, or sequences prone to aggregation, the cleavage reagents may have poor steric access to the bulky trityl-protected site, slowing down or preventing complete removal.[2][4]
-
Problematic Residues: Certain amino acid residues are notoriously difficult to deprotect. N-terminal asparagine (Asn) is a well-documented case where the proximity of the N-terminal amino group significantly hinders the cleavage of the side-chain trityl group.[2][5] Cysteine (Cys) is also challenging due to the high nucleophilicity of the resulting free thiol, which can be re-alkylated by the trityl cation.[1]
-
Suboptimal Reaction Conditions: The duration of the acid cleavage may be too short, or the acid concentration may be too low for particularly stable or hindered trityl groups.[1][2]
Q3: What is the crucial role of scavengers in a deprotection cocktail?
Scavengers are essential for ensuring complete and irreversible deprotection. During acid-mediated cleavage, the trityl group is released as a stable, but highly reactive, trityl carbocation.[2][6] If left unchecked, this cation can cause side reactions, such as alkylating nucleophilic residues (e.g., Cys, Met, Trp) or reattaching to the intended deprotected group.[1][2] Scavengers are nucleophilic agents added to the cleavage cocktail to "trap" or "quench" these reactive cations.[1] Triisopropylsilane (TIS) is a particularly effective scavenger because it irreversibly converts the trityl cation to the stable, neutral triphenylmethane, preventing side reactions and driving the equilibrium towards the deprotected product.[1]
Q4: How can I troubleshoot the incomplete deprotection of an N-terminal Asn(Trt) residue?
Sluggish deprotection of N-terminal Asn(Trt) is a known issue in peptide synthesis.[2][5] To address this, you can:
-
Extend the Cleavage Time: Increasing the reaction time to 4 hours or longer often resolves the problem.[2][7]
-
Repeat the Cleavage: If deprotection remains incomplete after 6 hours, it is advisable to precipitate the peptide, wash it thoroughly, and subject it to a second treatment with a fresh cleavage cocktail.[2]
-
Use an Alternative Protecting Group: For future syntheses, consider using a more acid-labile protecting group for asparagine, such as the methyl-trityl (Mtt) or xanthenyl (Xan) group, to circumvent this issue.[2][7]
Q5: Is it possible to selectively remove a trityl group while the peptide is still on the resin?
Yes, the high acid lability of the trityl group allows for its selective removal while the peptide remains attached to the solid support.[2] This is typically achieved by treating the resin with a low concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), usually in the range of 1-5% TFA.[2] This on-resin deprotection strategy is useful for performing subsequent modifications on the newly deprotected amino acid side chain.
Troubleshooting Guide
This guide provides a systematic workflow for diagnosing and resolving incomplete trityl deprotection.
Diagram: Troubleshooting Workflow for Incomplete Trityl Deprotection
Caption: A step-by-step workflow for troubleshooting incomplete trityl deprotection.
Data Presentation: Deprotection Cocktails and Conditions
Table 1: Recommended Cleavage Cocktails for Cys(Trt) Deprotection
For successful deprotection, especially for sensitive residues like Cysteine, the choice of cleavage cocktail is critical.[1]
| Reagent Cocktail | Composition (v/v/v) | Primary Use |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides without other sensitive residues.[1] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides containing sensitive residues like Cys, Met, or Trp.[1] |
Table 2: Comparison of Acid-Catalyzed Deprotection Methods for Trityl Ethers
The choice of acid can be tailored based on the sensitivity of other functional groups present in the molecule.
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for most acid-stable compounds.[8] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA, useful for sensitive substrates.[6][8] |
| Acetic Acid (aq. 80%) | Water | Room Temp | 2 - 48 h | Variable | Can be used for selective deprotection; much slower than TFA.[6] |
Table 3: Relative Deprotection Rates of Common Trityl Derivatives
Electron-donating groups (e.g., methoxy) on the phenyl rings increase the stability of the trityl cation, making the group more labile to acid and increasing the rate of deprotection.[6][9]
| Protecting Group | Abbreviation | Relative Rate of Deprotection (approx.) | Common Cleavage Conditions |
| Trityl | Tr | 1 | 80% Acetic Acid (48 hours)[9] |
| Monomethoxytrityl | MMT | 10 | 80% Acetic Acid[9] |
| Dimethoxytrityl | DMT | ~300 | 3% TCA in DCM (minutes)[9] |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Deprotection
This protocol describes a standard method for removing a trityl group from a substrate in solution.
Materials:
-
N-trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).[8]
-
Stir the solution at room temperature and add TFA (2.0 - 10.0 equiv) dropwise.[8] The optimal amount may need to be determined empirically.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench by adding the reaction mixture to a stirred, cold saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8]
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography to separate the deprotected compound from the triphenylmethanol byproduct.[8]
Protocol 2: Manual Detritylation of Oligonucleotides ("Trityl-Off")
This protocol is used for the final deprotection of an oligonucleotide after purification via "trityl-on" HPLC.
Materials:
-
Dried, "trityl-on" oligonucleotide
-
80% aqueous Acetic Acid
-
3 M Sodium Acetate
-
Ethanol
Procedure:
-
Ensure the purified trityl-on oligonucleotide is thoroughly dried in a microcentrifuge tube.[10]
-
Dissolve the oligonucleotide in 80% acetic acid (e.g., 30 µL per ODU).[10]
-
Vortex the mixture and let it stand at room temperature for 20 minutes.[10]
-
To precipitate the deprotected oligonucleotide, add 3 M sodium acetate (e.g., 5 µL per ODU) followed by cold ethanol (e.g., 100 µL per ODU).[10]
-
Vortex thoroughly and chill the sample (e.g., -20°C for 30 minutes) to ensure complete precipitation.
-
Centrifuge at high speed to pellet the oligonucleotide.
-
Carefully remove the supernatant containing the cleaved trityl group and byproducts.
-
Wash the pellet with cold ethanol, centrifuge again, and dry the deprotected oligonucleotide pellet.
Diagram: Mechanism of Trityl Deprotection and Scavenging
Caption: The reversible nature of deprotection and the irreversible trapping by a scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. atdbio.com [atdbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of 4-Bromo-1-trityl-1H-imidazole
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 4-Bromo-1-trityl-1H-imidazole by column chromatography.
Troubleshooting and FAQs
Q1: My this compound is co-eluting with starting materials or other impurities. What can I do?
A1: Co-elution is a common issue that can often be resolved by adjusting the separation conditions. Here are several strategies to improve the resolution:
-
Optimize the Mobile Phase: The polarity of the eluent system is crucial for good separation. If you are using an isocratic (constant solvent mixture) system, consider switching to a gradient elution.[1] Start with a less polar solvent system (e.g., a higher ratio of hexane or petroleum ether to ethyl acetate) and gradually increase the polarity. This can help separate compounds with close Rf values.[1]
-
Modify the Solvent System: Experiment with different solvent systems. Common systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[1] Sometimes, changing one of the solvents in your mobile phase can alter the selectivity of the separation.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider an alternative stationary phase. For basic compounds like imidazoles, neutral or basic alumina can offer different selectivity compared to the acidic silica gel and may improve separation.[1]
Q2: I'm observing significant tailing of my product on the silica gel column. How can I resolve this?
A2: Tailing is often caused by the interaction between the basic nitrogen of the imidazole ring and the acidic silanol groups on the surface of the silica gel.[1] To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount (typically 0.1-1%) of a base like triethylamine or pyridine into your mobile phase.[1] This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[1]
-
Use an Alternative Stationary Phase: Switching to a more basic stationary phase, such as basic or neutral alumina, can prevent the strong acidic interactions that cause tailing.[1]
Q3: The yield of my purified this compound is very low. What are the possible reasons?
A3: Low recovery can be attributed to several factors. Consider the following possibilities:
-
Irreversible Adsorption: The compound may be binding too strongly to the silica gel. This can be addressed by adding a basic modifier like triethylamine to the mobile phase or by switching to a less acidic stationary phase like alumina.[1]
-
Compound Instability: Imidazole derivatives can sometimes be unstable on silica gel.[1] If you suspect degradation, try to perform the purification as quickly as possible using flash chromatography to minimize the compound's contact time with the stationary phase.[1]
-
Improper Sample Loading: For samples that are not highly soluble in the initial mobile phase, dry loading is recommended. This involves pre-adsorbing your crude product onto a small amount of silica gel and then loading the dry powder onto the column. This technique can lead to sharper bands and better separation, which can improve yield.[1]
Q4: I am unsure which solvent system to start with for the purification.
A4: A good starting point is to perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase. A common starting solvent system for compounds of moderate polarity is a mixture of hexane (or petroleum ether) and ethyl acetate. For more polar compounds, a system of dichloromethane and methanol may be more suitable.[1] The ideal solvent system for column chromatography should give your desired product an Rf value of approximately 0.2-0.4 on the TLC plate.
Data Presentation
The following table summarizes recommended starting conditions for the column chromatography of this compound. These may need to be optimized for your specific crude material.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard stationary phase for normal-phase chromatography. |
| Neutral or Basic Alumina | Alternative for basic compounds to prevent tailing.[1] | |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Good starting point for many organic compounds. |
| Dichloromethane/Methanol Gradient | Suitable for more polar compounds.[1] | |
| Mobile Phase Modifier | 0.1-1% Triethylamine (Et3N) | Reduces peak tailing by neutralizing acidic silica.[1] |
| Loading Technique | Dry Loading | Recommended for improved band sharpness and separation.[1] |
Experimental Protocols
General Protocol for Flash Column Chromatography Purification
This is a general guideline and may require optimization.
-
Preparation of the Column:
-
Select an appropriately sized column for the amount of crude material you wish to purify.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane or petroleum ether).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Add a thin layer of sand on top of the silica gel to protect the surface during sample and eluent addition.
-
-
Sample Preparation and Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
-
Carefully add the dry sample-adsorbed silica onto the sand layer at the top of the column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexane/ethyl acetate) using a stepwise or linear gradient.[1] If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[1]
-
Apply gentle pressure (flash chromatography) to maintain a steady flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of your compound by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.[1]
-
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
Recrystallization techniques for purifying crude 4-Bromo-1-trityl-1H-imidazole.
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the recrystallization of crude 4-Bromo-1-trityl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-bromo-1H-imidazole and triphenylchloromethane. Byproducts may also be present, most notably triphenylmethanol, which forms from the hydrolysis of triphenylchloromethane or the trityl group under certain conditions. Residual base (e.g., triethylamine) and its salt (e.g., triethylamine hydrochloride) may also be present from the synthesis.
Q2: What is the general solubility profile of this compound?
A2: Due to the large, nonpolar trityl group, the compound is generally soluble in moderately polar to nonpolar organic solvents like dichloromethane, ethyl acetate, and toluene, especially when heated. It is expected to have low solubility in highly polar solvents like water and nonpolar aliphatic hydrocarbons like hexanes or heptane at room temperature.
Q3: Why is recrystallization a suitable method for purifying this compound?
A3: Recrystallization is an effective technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For this compound, the significant difference in polarity between the product and common impurities (like the more polar 4-bromo-1H-imidazole and the less polar triphenylmethanol in certain systems) allows for efficient separation.
Q4: Should I use a single-solvent or a two-solvent system for recrystallization?
A4: The choice depends on the specific impurity profile and the solvents available. A single-solvent recrystallization is often simpler if a solvent can be found that dissolves the compound well when hot but poorly when cold. A two-solvent (solvent/anti-solvent) system is highly effective when the compound is very soluble in one solvent and poorly soluble in another, and the two solvents are miscible. This can offer finer control over the crystallization process.
Recrystallization Solvent Selection
The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the properties of potential solvents and the expected solubility behavior of the target compound and key impurities.
| Solvent | Boiling Point (°C) | Polarity | Expected Solubility of Product (Hot) | Expected Solubility of Product (Cold) | Notes on Impurity Removal |
| Ethanol | 78 | Polar | High | Low to Moderate | Good for removing nonpolar impurities like triphenylmethanol, which is highly soluble.[1][2][3] |
| Ethyl Acetate | 77 | Moderately Polar | Very High | Moderate | Can be paired with a nonpolar anti-solvent like hexanes. |
| Toluene | 111 | Nonpolar | High | Low | Good for removing polar impurities like 4-bromo-1H-imidazole. High boiling point can make it difficult to remove. |
| Acetone | 56 | Polar | Very High | High | May not be ideal for single-solvent use due to high solubility when cold, but can be used in a solvent/anti-solvent system with water or hexanes. |
| Hexanes | ~69 | Nonpolar | Very Low | Very Low | Primarily used as an anti-solvent. Triphenylmethanol is also insoluble.[1] |
| Water | 100 | Very Polar | Insoluble | Insoluble | Unsuitable as a primary solvent. 4-bromo-1H-imidazole is slightly soluble.[4] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Ethanol
This method is suitable when impurities are significantly more or less soluble than the product in ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until it begins to boil.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Two-Solvent Recrystallization using Ethyl Acetate/Hexanes
This method is effective for providing fine control over the crystallization process.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate required for complete dissolution.
-
Addition of Anti-Solvent: While keeping the solution hot, slowly add hexanes dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Cooling: Place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexanes (in the same approximate ratio as the final crystallization mixture).
-
Drying: Dry the purified crystals under vacuum.
Visualized Experimental Workflow
Caption: General workflow for purification by recrystallization.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound.
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals.
-
Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute, or the solution is supersaturated.
-
Solution 1: Re-heat the solution to dissolve the oil. Add more solvent to decrease the saturation level and then allow it to cool slowly again.
-
Solution 2: Try a lower-boiling point solvent system.
-
Solution 3: Induce crystallization while the solution is still warm (but below the oiling out temperature) by scratching the inside of the flask with a glass rod or adding a seed crystal.
Q: No crystals are forming, even after cooling in an ice bath. What went wrong?
A: This typically happens if too much solvent was added, and the solution is not saturated.
-
Solution 1: Reduce the volume of the solvent by gently heating the solution to evaporate some of it. Be careful not to evaporate too much. Once a small amount of solid begins to form or the solution becomes cloudy, allow it to cool again.
-
Solution 2: Induce crystallization. Scratch the inner wall of the flask with a glass rod at the meniscus. The small glass particles scraped off can serve as nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound if available.
-
Solution 3 (for two-solvent systems): Add more of the anti-solvent dropwise until turbidity persists, then warm slightly to clarify and cool again.
Q: The recrystallization yield is very low. How can I improve it?
A: A low yield can result from several factors.
-
Cause 1: Using too much solvent during the dissolution step.
-
Solution: Ensure you are using the minimum amount of hot solvent needed to dissolve the crude product.
-
-
Cause 2: Premature crystallization during hot filtration.
-
Solution: Use a pre-warmed funnel and receiving flask and keep the solution hot during filtration.
-
-
Cause 3: Incomplete crystallization.
-
Solution: Ensure the solution is cooled in an ice bath for a sufficient amount of time (e.g., 30 minutes or more) to maximize precipitation.
-
-
Cause 4: The product is moderately soluble in the cold solvent.
-
Solution: Consider a different solvent or solvent system where the product has lower solubility at cold temperatures.
-
Q: The final product is still impure. What should I do?
A: Impurities can be trapped within the crystals or adhere to their surface.
-
Cause 1: The solution cooled too quickly, causing impurities to be trapped (occluded) within the rapidly forming crystal lattice.
-
Solution: Ensure the solution cools slowly and without agitation to allow for the formation of well-ordered crystals. Insulating the flask can help.
-
-
Cause 2: Insufficient washing of the final crystals.
-
Solution: Ensure the crystals are washed with a small amount of ice-cold recrystallization solvent during vacuum filtration to remove residual mother liquor containing impurities.
-
-
Solution: If the product is still not pure, a second recrystallization may be necessary.
Troubleshooting Logic Diagram
References
Technical Support Center: A Guide to Preventing Regioisomer Formation in Substituted Imidazole Synthesis
Welcome to our Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of regioisomer formation during the synthesis of substituted imidazoles.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments, focusing on the prevention and management of undesired regioisomers.
Problem 1: My Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl compound is producing a mixture of 1,4- and 1,5-disubstituted imidazoles. How can I improve the regioselectivity?
Possible Causes and Solutions:
-
Steric Hindrance: The steric bulk of the substituents on both the dicarbonyl compound and the aldehyde can significantly influence the regiochemical outcome.
-
Recommendation: If possible, select starting materials where one of the dicarbonyl substituents is significantly bulkier than the other. This will favor the formation of the less sterically hindered regioisomer. For instance, using a dicarbonyl with a bulky phenyl group and a smaller methyl group will likely favor the formation of the isomer where the phenyl group is at a less crowded position.
-
-
Reaction Conditions: Temperature, solvent, and the presence of a catalyst are critical factors in controlling the ratio of regioisomers.
-
Recommendation: Conduct a systematic screening of reaction conditions. Lowering the reaction temperature can enhance kinetic control, potentially favoring one regioisomer. The polarity of the solvent can also affect the transition state energies, thereby influencing the product ratio.[1]
-
-
Catalyst Choice: The catalyst can play a pivotal role in directing the reaction towards a specific regioisomer.
-
Recommendation: Experiment with different Lewis or Brønsted acid catalysts. For example, the use of CuI has been shown to effectively catalyze the Debus-Radziszewski reaction and can influence regioselectivity.[2]
-
Problem 2: I am struggling to synthesize a pure 1,4-disubstituted imidazole and keep getting the 1,5-isomer as a significant byproduct.
Possible Causes and Solutions:
-
Synthetic Route: The chosen synthetic method may not be inherently selective for the desired 1,4-isomer.
-
Recommendation: Consider an alternative synthetic strategy that offers higher regioselectivity. The Van Leusen imidazole synthesis, for example, is known for its ability to produce 1,4- or 1,5-disubstituted imidazoles with good regioselectivity depending on the reaction conditions and substrates used. A multi-step approach starting from a glycine derivative can also provide complete regioselectivity for the 1,4-isomer.[2][3]
-
-
Reaction Kinetics vs. Thermodynamics: The observed product ratio may be a result of thermodynamic equilibration.
-
Recommendation: Analyze the reaction at different time points and temperatures. A lower reaction temperature for a shorter duration might favor the kinetically preferred product, while higher temperatures and longer reaction times could lead to the thermodynamically more stable isomer.[4]
-
Problem 3: My C-H arylation reaction on a substituted imidazole is not selective and is producing a mixture of C2, C4, and C5-arylated products.
Possible Causes and Solutions:
-
Directing Group: The inherent electronic properties of the imidazole ring may not favor substitution at the desired position.
-
Recommendation: Employ a directing group to control the regioselectivity of the C-H functionalization. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an effective protecting and directing group. By protecting the N1 position with a SEM group, you can selectively direct arylation to the C5 or C2 positions depending on the reaction conditions. Furthermore, a "SEM-switch" strategy can be used to functionalize the otherwise unreactive C4 position.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic methods for preparing substituted imidazoles, and how do they differ in terms of regiocontrol?
A1: Several key methods are employed for imidazole synthesis:
-
Debus-Radziszewski Synthesis: A versatile multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia. While broadly applicable, it often yields mixtures of regioisomers when unsymmetrical dicarbonyls are used.[6]
-
Wallach Synthesis: This method involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride. It is particularly useful for the synthesis of 1,2-disubstituted imidazoles.
-
Van Leusen Imidazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldimine to produce 1,4- or 1,5-disubstituted imidazoles, often with high regioselectivity.[7]
-
Metal-Catalyzed Syntheses: Modern methods using catalysts based on copper, ruthenium, or iron can achieve highly regioselective imidazole syntheses under mild conditions, offering excellent control over the substitution pattern.[8]
Q2: How can I distinguish between the 1,4- and 1,5-disubstituted imidazole regioisomers I have synthesized?
A2: Several analytical techniques can be used to differentiate between regioisomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The chemical shifts of the imidazole ring carbons, particularly C4 and C5, are sensitive to the position of the N-substituent. The difference in chemical shifts (ΔΔδ) between C4 and C5 is often significantly smaller when the substituent is on the adjacent nitrogen.
-
¹H NMR: Cross-ring proton coupling constants can also be a reliable method for distinguishing between 1,4- and 1,5-disubstituted imidazoles.
-
-
High-Performance Liquid Chromatography (HPLC): Developing an appropriate HPLC method can effectively separate regioisomers. Due to their polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable than standard reverse-phase chromatography.[9]
-
Mass Spectrometry (MS): While not always definitive on its own, the fragmentation patterns of regioisomers in the mass spectrometer can sometimes differ, aiding in their identification.
Q3: What is the role of protecting groups in controlling regioselectivity?
A3: Protecting groups are crucial tools for achieving regioselectivity in imidazole synthesis. By temporarily blocking one or more reactive sites on the imidazole ring, they direct the reaction to the desired position. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be introduced at the N-1 position to direct subsequent C-H functionalization reactions to other specific carbons on the ring.[10][11] After the desired reaction, the protecting group can be cleanly removed to yield the final product.
Data Presentation
Table 1: Regioselectivity in the Debus-Radziszewski Synthesis of Tri- and Tetrasubstituted Imidazoles
| 1,2-Dicarbonyl | Aldehyde | Amine/Ammonia Source | Catalyst | Solvent | Temp (°C) | Product(s) | Yield (%) | Regioisomeric Ratio |
| Benzil | 4-Chlorobenzaldehyde | Ammonium Acetate | CuI (15 mol%) | Butanol | Reflux | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 92 | N/A (symmetrical dicarbonyl) |
| 1-Phenyl-1,2-propanedione | Benzaldehyde | Ammonium Acetate | Acetic Acid | Ethanol | Reflux | Mixture of 4-methyl-2,5-diphenyl- and 5-methyl-2,4-diphenyl-1H-imidazole | ~80 | ~1:1 |
| Benzil | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Various Primary Amines & Ammonium Acetate | p-Toluenesulfonic acid | Ethanol | Microwave | Tetrasubstituted Imidazoles | 46-80 | N/A (symmetrical dicarbonyl) |
Table 2: Regioselectivity in the Van Leusen Synthesis of Disubstituted Imidazoles
| Aldehyde | Amine | Base | Solvent | Temp (°C) | Product(s) | Yield (%) | Regioisomeric Ratio (1,5- vs 1,4-) |
| Aromatic Aldehyde | Aliphatic Amine | K₂CO₃ | Acetonitrile | Microwave (60°C) | 1-Alkyl-5-aryl-1H-imidazole | ~75 | Predominantly 1,5-isomer |
| N/A (pre-formed enamine) | tert-Butylamine | Bi(OTf)₃ (cat.) | Methanol | RT | 1,4-Disubstituted-5-methylimidazole | Good | Predominantly 1,4-isomer |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,5-Disubstituted Imidazoles via Van Leusen Reaction [2]
This protocol describes the general procedure for the synthesis of 1-substituted-5-aryl-1H-imidazoles using a microwave-assisted Van Leusen reaction.
-
Step 1: Imine Formation
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 equiv) and the aliphatic amine (1.0 equiv).
-
Heat the mixture without a solvent in a microwave reactor at 60 °C for 4 minutes to form the imine. Alternatively, the mixture can be stirred in methanol at room temperature for 30 minutes.
-
-
Step 2: Cycloaddition
-
To the vessel containing the pre-formed imine, add tosylmethyl isocyanide (TosMIC) (1.0 equiv), potassium carbonate (K₂CO₃) (2.0 equiv), and acetonitrile.
-
Heat the reaction mixture under microwave irradiation until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,5-disubstituted imidazole.
-
Protocol 2: Copper-Catalyzed Debus-Radziszewski Synthesis of a Trisubstituted Imidazole [2]
This protocol details the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.
-
In a round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), benzil (1 mmol), ammonium acetate (3 mmol), and copper(I) iodide (CuI) (15 mol%).
-
Add butanol (7 mL) to the flask.
-
Heat the mixture to reflux with stirring.
-
Monitor the progress of the reaction using TLC. The reaction is typically complete within 25 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into crushed ice and stir the resulting precipitate at room temperature.
-
Filter the solid product and wash it with water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.
Protocol 3: Regioselective C5-Arylation of Imidazole using a SEM Protecting Group [5]
This protocol outlines the general procedure for the palladium-catalyzed C5-arylation of N-SEM-protected imidazole.
-
N-SEM Protection: Protect the N1 position of imidazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group using standard literature procedures.
-
C-H Arylation:
-
To an oven-dried reaction vessel, add N-SEM-imidazole (1.0 equiv), the aryl bromide (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), SPhos (10 mol%), and potassium carbonate (K₂CO₃) (2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the 5-aryl-1-SEM-imidazole.
-
-
SEM Deprotection: The SEM group can be removed under acidic conditions (e.g., aqueous HCl in EtOH) or with a fluoride source (e.g., TBAF in THF) to yield the C5-arylated imidazole.[10][12]
Mandatory Visualizations
Caption: Workflow for achieving regioselective imidazole synthesis.
Caption: Decision tree for troubleshooting regioisomer formation.
References
- 1. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 9. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Bromo-1-trityl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1-trityl-1H-imidazole in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting catalyst loadings for cross-coupling reactions with this compound?
For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point for Suzuki, Heck, and Sonogashira reactions. For highly active catalyst systems, particularly those with specialized phosphine ligands, the loading can often be reduced to 0.5-1 mol%. Conversely, for challenging couplings, a higher initial loading of up to 10 mol% may be necessary.
Q2: Which palladium sources are recommended for these reactions?
Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Pre-catalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. For more reliable generation of the active catalyst, pre-activated Pd(0) sources or modern pre-catalysts are often preferred.
Q3: How does the choice of ligand impact the catalyst loading and reaction efficiency?
The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands can enhance catalyst activity, allowing for lower catalyst loadings and often leading to higher yields and faster reaction times. The choice of ligand can also help to minimize side reactions.
Q4: Can the trityl protecting group be cleaved under the reaction conditions?
The trityl group is known to be labile under acidic conditions.[1][2] While most cross-coupling reactions are run under basic conditions, care should be taken to avoid any acidic workup steps if the trityl group needs to remain intact. Some Lewis acids can also cleave the trityl group.[1]
Q5: Are there any known side reactions to be aware of?
Besides catalyst decomposition, common side reactions include homocoupling of the starting materials and dehalogenation of the this compound.[3] In Suzuki reactions, protodeboronation of the boronic acid partner can also occur. Careful optimization of the reaction conditions can help to minimize these unwanted pathways.
Data Presentation: Catalyst Loading and Reaction Conditions
The following tables summarize recommended starting conditions for cross-coupling reactions with this compound, with specific data adapted from reactions with the analogous 4-iodo-1H-imidazole.[4] Note that aryl bromides are generally less reactive than aryl iodides, so longer reaction times or slightly higher catalyst loadings may be required.
Table 1: Suzuki-Miyaura Coupling - Estimated Starting Conditions
| Coupling Partner | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Catalyst Loading (mol%) |
| Arylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/Ethanol | 150 (Microwave) | 10 |
| Heteroarylboronic acid | PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane/H₂O | 100 | 2-5 |
Table 2: Heck Coupling - Representative Data with N-Trityl-4-iodo-1H-imidazole [4]
| Alkene | Palladium Source | Ligand | Base | Solvent | Product | Yield (%) | Catalyst Loading (mol%) |
| Methyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | MeCN | Methyl (E)-3-(1-trityl-1H-imidazol-4-yl)acrylate | 78 | 5 |
| Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | MeCN | 4-((E)-2-Phenylvinyl)-1-trityl-1H-imidazole | 85 | 5 |
Table 3: Sonogashira Coupling - Estimated Starting Conditions
| Alkyne | Palladium Source | Co-catalyst | Base | Solvent | Temp. (°C) | Catalyst Loading (mol%) |
| Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₃N | THF | 50-70 | 2-5 |
| Terminal Alkyne (Copper-free) | Pd(OAc)₂ | None | Piperidine | DMF | 80-100 | 3-5 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Heck Coupling [4]
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve N-trityl-4-bromo-1H-imidazole (1.0 equiv.) in the chosen solvent (e.g., acetonitrile).
-
Reagent Addition: Add the alkene (1.5 equiv.), triethylamine (2.0 equiv.), palladium(II) acetate (5 mol%), and tri(o-tolyl)phosphine (10 mol%).[4]
-
Reaction: Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) followed by the terminal alkyne (1.2-1.5 equiv.) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous work-up and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.
Troubleshooting Guide
Q: My reaction shows low or no yield. What should I do?
A: Low or no yield can be caused by several factors. A systematic approach is recommended for troubleshooting.
-
Catalyst Inactivity:
-
Problem: The palladium catalyst may be inactive or decomposed. A common sign is the formation of palladium black.
-
Solution: Use a fresh, high-quality palladium catalyst. Consider using a more stable pre-catalyst. Ensure the reaction is performed under a strictly inert atmosphere by properly degassing all solvents and reagents.[3]
-
-
Sub-optimal Reaction Conditions:
-
Problem: The temperature may be too low, or the reaction time too short, especially given that aryl bromides are less reactive than iodides.
-
Solution: Gradually increase the reaction temperature and monitor for product formation and potential decomposition. Increase the reaction time.
-
-
Reagent Quality:
-
Problem: Impurities in the starting materials, solvents, or base can inhibit the catalyst.
-
Solution: Use pure, anhydrous solvents and high-quality reagents. Ensure the base is finely powdered and dry.[3]
-
Q: I am observing significant side-product formation. How can I improve the selectivity?
A: Side-product formation can often be mitigated by adjusting the reaction parameters.
-
Homocoupling:
-
Problem: The coupling of two molecules of the starting aryl bromide or the boronic acid partner.
-
Solution: This is often caused by the presence of oxygen. Ensure rigorous exclusion of air. Lowering the reaction temperature may also help.
-
-
Trityl Group Deprotection:
-
Problem: Loss of the trityl protecting group.
-
Solution: Ensure the reaction conditions are not acidic. Use a non-acidic workup procedure. If Lewis acidic additives are used, consider their potential to cleave the trityl group.[1]
-
Visualizations
Caption: Workflow for optimizing catalyst loading.
References
Managing low solubility of 4-Bromo-1-trityl-1H-imidazole in reaction solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1-trityl-1H-imidazole, focusing on challenges related to its low solubility in common reaction solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a largely non-polar molecule due to the bulky trityl group. Consequently, it exhibits poor solubility in many common polar organic solvents. Its solubility is generally better in non-polar aprotic solvents and chlorinated solvents. A mixture of dichloromethane (DCM) and tetrahydrofuran (THF) has been successfully used for its synthesis, indicating good solubility in this combination.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?
A2: Incomplete dissolution is a common issue. Here are several strategies to address this:
-
Solvent Selection: Switch to or incorporate a co-solvent in which the compound is more soluble, such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of the two.
-
Heating: Gently heating the mixture can significantly increase the solubility of many compounds. Ensure the temperature is compatible with your reaction conditions and reagents.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and promote dissolution.
-
High Dilution: While not always practical, performing the reaction at a higher dilution can help to keep the compound in solution.
Q3: Can I use polar aprotic solvents like DMF or DMSO?
A3: While dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are powerful solvents, the solubility of the highly non-polar this compound in these solvents may still be limited. It is recommended to perform a small-scale solubility test before committing to a large-scale reaction.
Q4: How does the trityl protecting group affect solubility?
A4: The trityl group is a large, hydrophobic group consisting of three phenyl rings. Its presence dramatically decreases the polarity of the parent imidazole molecule, leading to reduced solubility in polar solvents and increased solubility in non-polar organic solvents.
Troubleshooting Guides
Issue 1: Compound crashes out of solution during reaction.
dot
Caption: Troubleshooting workflow for compound precipitation.
Possible Causes and Solutions:
-
Change in Polarity: The polarity of the reaction mixture may be changing as reactants are consumed and products are formed.
-
Solution: Add a co-solvent with a different polarity to maintain solubility. For example, if you started in a moderately polar solvent, adding a non-polar solvent like toluene might help.
-
-
Temperature Fluctuations: A drop in temperature can cause a supersaturated solution to precipitate.
-
Solution: Ensure consistent heating and insulation of the reaction vessel.
-
-
Reaction with Solvent: In rare cases, the solute may react with the solvent to form a less soluble species.
-
Solution: Review the compatibility of your reactants and the chosen solvent.
-
Issue 2: Low yields in cross-coupling reactions (e.g., Suzuki coupling) due to poor solubility.
dot
Caption: Logical relationships in troubleshooting low-yield Suzuki couplings.
Possible Causes and Solutions:
-
Insufficient Solute Concentration: If the starting material is not fully dissolved, the reaction rate will be significantly reduced.
-
Solution: Screen a variety of solvents and solvent mixtures. Common solvents for Suzuki couplings that may offer better solubility for this substrate include toluene, 1,4-dioxane, and mixtures with co-solvents like ethanol or water.
-
-
Catalyst Deactivation/Precipitation: The palladium catalyst or its intermediates may precipitate if the solvent cannot adequately solvate them.
-
Solution: Choose a ligand for your palladium catalyst that improves its solubility and stability in the chosen reaction medium. Additionally, ensure all components of the reaction mixture are fully dissolved before adding the catalyst.
-
-
Mass Transfer Limitations: In a heterogeneous mixture, the reaction is limited by the rate at which the dissolved starting material can reach the catalyst.
-
Solution: Employ vigorous stirring to improve mass transfer. Consider using a phase-transfer catalyst if working in a biphasic system.
-
Data Presentation
While specific quantitative solubility data for this compound is not widely available in the literature, the following table provides a qualitative summary based on its chemical properties and documented use.
| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |
| Non-polar Aprotic | Toluene, Hexane | Moderate to Good | The non-polar nature of these solvents can effectively solvate the large, hydrophobic trityl group. |
| Chlorinated | Dichloromethane (DCM) | Good | Often a good solvent for compounds with a mix of polar and non-polar character. Used in its synthesis. |
| Ethers | Tetrahydrofuran (THF) | Good | Offers a balance of polarity to solvate both the imidazole and trityl portions. Used in its synthesis. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Poor to Moderate | The high polarity may not favorably interact with the non-polar trityl group, leading to limited solubility. |
| Polar Protic | Ethanol, Methanol | Poor | The hydrogen-bonding capability of these solvents is not well-matched with the aprotic nature of the solute. |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of test solvents (e.g., DCM, THF, Toluene, Acetonitrile, Ethanol)
-
Small vials (e.g., 1-dram vials)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a vial.
-
Add 0.5 mL of the test solvent to the vial.
-
Vortex the vial vigorously for 1 minute.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, add another 10 mg of the compound and repeat steps 3 and 4 until solid material remains.
-
If the solid has not dissolved, add another 0.5 mL of the solvent and repeat steps 3 and 4.
-
Record your observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."
Protocol 2: General Procedure for a Suzuki Coupling Reaction with Solubility Considerations
Objective: To provide a starting point for a Suzuki coupling reaction, with steps to mitigate potential solubility issues.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent or solvent mixture (e.g., Toluene/Ethanol 3:1, or 1,4-Dioxane)
-
Reaction vessel (e.g., round-bottom flask) with a condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (2.0 eq).
-
Add the chosen solvent or solvent mixture. Stir the mixture at room temperature for 10-15 minutes to assess the initial solubility. If solids remain, consider gentle heating or sonication to aid dissolution before proceeding.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05 - 0.1 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
If the reaction appears sluggish or starting material is still present as a solid, consider adding a small amount of a co-solvent (e.g., THF) to improve solubility.
-
Upon completion, cool the reaction to room temperature, and proceed with standard aqueous workup and purification.
Overcoming challenges in the scale-up of 4-Bromo-1-trityl-1H-imidazole synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of 4-Bromo-1-trityl-1H-imidazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, particularly during scale-up operations.
Issue 1: Incomplete consumption of 4-Bromo-1H-imidazole starting material.
-
Question: My reaction shows a significant amount of unreacted 4-bromo-1H-imidazole even after extended reaction times. What could be the cause and how can I resolve it?
-
Answer: Incomplete reactions are a common challenge during scale-up. Several factors could be contributing to this issue:
-
Insufficient Base: Triethylamine (Et3N) acts as a scavenger for the HCl generated during the reaction. On a larger scale, inadequate mixing or localized concentration gradients can lead to insufficient base availability. Ensure vigorous and efficient stirring throughout the reaction. Consider a slow, controlled addition of triethylamine to maintain a consistent basic environment.
-
Moisture Contamination: Trityl chloride is highly sensitive to moisture, which can hydrolyze it to triphenylcarbinol, an unreactive byproduct. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
-
Poor Solubility: While the recommended solvent mixture of dichloromethane and tetrahydrofuran is generally effective, solubility issues can arise at larger scales, especially with temperature fluctuations. Ensure the starting material is fully dissolved before proceeding. A slight increase in the solvent volume or gentle warming (to room temperature) might be necessary.
-
Steric Hindrance: The bulky trityl group can lead to steric hindrance, slowing down the reaction. While the reaction is typically fast, on a larger scale, an increase in reaction time might be necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Issue 2: Formation of a significant amount of triphenylcarbinol byproduct.
-
Question: I am observing a significant amount of a white solid byproduct in my reaction mixture, which I have identified as triphenylcarbinol. What is causing this and how can I prevent it?
-
Answer: The formation of triphenylcarbinol is a direct result of the hydrolysis of trityl chloride.
-
Primary Cause: The most likely cause is the presence of water in the reaction system.
-
Preventative Measures:
-
Use anhydrous solvents. Dichloromethane and tetrahydrofuran should be freshly distilled or obtained from a solvent purification system.
-
Thoroughly dry all glassware in an oven before use.
-
Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
Ensure the 4-bromo-1H-imidazole and triethylamine are dry.
-
-
Issue 3: Difficulty in purifying the product by crystallization.
-
Question: I am struggling to obtain a pure crystalline product. The crude material is an oil or a sticky solid. What purification strategies can I employ?
-
Answer: The bulky and somewhat greasy nature of the trityl group can make crystallization challenging.
-
Column Chromatography: For high purity, silica gel column chromatography is the most effective method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from unreacted starting materials and byproducts.
-
Solvent Selection for Crystallization: If attempting crystallization, a solvent/anti-solvent system is often successful. Dissolve the crude product in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, heptane) until turbidity is observed. Allowing the solution to stand, possibly with cooling, can induce crystallization.
-
Trituration: If the crude product is an oil, it can sometimes be solidified by trituration with a non-polar solvent like hexane. This process involves stirring the oil with the solvent, which can help to remove soluble impurities and induce solidification of the product.
-
Issue 4: Low yield after workup and purification.
-
Question: My final isolated yield of this compound is significantly lower than expected. Where might I be losing my product?
-
Answer: Low yields can result from a combination of factors throughout the process.
-
Incomplete Reaction: As discussed in Issue 1, ensure the reaction goes to completion.
-
Product Loss During Extraction: The product is organic soluble. Ensure you are using an adequate volume of extraction solvent (e.g., dichloromethane) and perform multiple extractions (at least 3) to ensure complete recovery from the aqueous layer. The organic layers should be combined.
-
Product Adhesion to Glassware: The sticky nature of the crude product can lead to significant material loss on glassware during transfers. Scrape the glassware thoroughly and rinse with the transfer solvent.
-
Decomposition on Silica Gel: While generally stable, prolonged exposure to silica gel can sometimes lead to partial detritylation if the silica is acidic. To mitigate this, you can use deactivated (neutral) silica gel or perform the chromatography as quickly as possible.
-
Sub-optimal Crystallization/Precipitation: If using crystallization for purification, significant product may remain in the mother liquor. Concentrate the mother liquor and attempt a second crop of crystals or purify the residue by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of triethylamine in this reaction? A1: Triethylamine (Et3N) is a tertiary amine base. Its primary role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct when trityl chloride reacts with 4-bromo-1H-imidazole. This is crucial as the presence of acid could lead to unwanted side reactions, including potential detritylation of the product.
Q2: Can I use a different base instead of triethylamine? A2: Yes, other non-nucleophilic tertiary amines like diisopropylethylamine (DIPEA) can also be used. However, triethylamine is commonly used due to its effectiveness, cost, and ease of removal. Stronger, inorganic bases like potassium carbonate are generally not suitable for this reaction in the specified solvent system due to poor solubility.
Q3: How can I monitor the progress of the reaction? A3: The reaction can be effectively monitored by thin-layer chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (4-bromo-1H-imidazole), the product (this compound), and any byproducts (like triphenylcarbinol). The spots can be visualized under UV light.
Q4: What are the storage conditions for this compound? A4: The compound should be stored in a cool, dry place, away from light and moisture. As it contains a trityl group, it is sensitive to acidic conditions. Therefore, it should be stored in a tightly sealed container in an inert atmosphere if possible.
Q5: Is the trityl group stable to subsequent reaction conditions? A5: The trityl group is generally stable to basic and neutral conditions, as well as to many organometallic reagents. However, it is labile to acidic conditions and will be cleaved by strong acids and even moderately acidic conditions, especially with heating.[1] This property is often exploited for its removal when it is used as a protecting group.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters for Scale-Up
| Reagent/Parameter | Lab Scale (Example) | Pilot Scale (Example) | Notes |
| 4-Bromo-1H-imidazole | 30 g (205 mmol) | 3.0 kg (20.5 mol) | Starting material |
| Trityl Chloride | 62 g (226 mmol) | 6.2 kg (22.6 mol) | 1.1 equivalents |
| Triethylamine | 29 mL (209 mmol) | 2.9 L (20.9 mol) | 1.02 equivalents |
| Dichloromethane | 150 mL | 15 L | Anhydrous |
| Tetrahydrofuran | 150 mL | 15 L | Anhydrous |
| Reaction Temperature | Room Temperature | 20-25 °C | Monitor for exotherms on scale-up |
| Reaction Time | 1 hour | 2-4 hours | Monitor by TLC/HPLC for completion |
| Yield (Typical) | 72% [2] | 65-75% | Yields may vary based on purity |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known procedure.[2]
-
Preparation: To a clean, dry, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add 4-bromo-1H-imidazole (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (5 volumes) and anhydrous tetrahydrofuran (5 volumes). Stir the mixture at room temperature until all the solid has dissolved.
-
Reagent Addition: In a separate container, dissolve trityl chloride (1.1 eq) in anhydrous dichloromethane (2 volumes). Add this solution to the dropping funnel.
-
Base Addition: Add triethylamine (1.02 eq) to the reaction flask.
-
Reaction: Slowly add the solution of trityl chloride from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the internal temperature at 20-25 °C. An ice bath can be used for cooling if necessary.
-
Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is complete when the 4-bromo-1H-imidazole spot is no longer visible.
-
Quenching: Upon completion, slowly and carefully quench the reaction by adding water (5 volumes).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 3 volumes).
-
Washing: Combine the organic layers and wash with 1 N hydrochloric acid (2 x 3 volumes) to remove excess triethylamine, followed by water (2 x 3 volumes), and finally with brine (1 x 3 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Alternatively, the crude product can be purified by crystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Caption: Desired reaction pathway and a common side reaction.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming the Purity of 4-Bromo-1-trityl-1H-imidazole
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comparative overview of analytical methods for confirming the purity of 4-Bromo-1-trityl-1H-imidazole, a key building block in various synthetic pathways. The performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy are compared, with supporting experimental protocols and illustrative data.
Understanding Potential Impurities
The purity analysis of this compound is informed by its synthesis, which typically involves the reaction of 4-bromo-1H-imidazole with triphenylchloromethane in the presence of a base like triethylamine and solvents such as dichloromethane and tetrahydrofuran.[1] Based on this, potential impurities may include:
-
Starting Materials: Unreacted 4-bromo-1H-imidazole and triphenylchloromethane.
-
By-products: Triphenylmethanol (formed from the hydrolysis of triphenylchloromethane) and triethylamine hydrochloride.
-
Over-reacted Species: Di-tritylated imidazole derivatives.
-
Isomers: Positional isomers of the bromo-substituted imidazole.
-
Residual Solvents: Dichloromethane, tetrahydrofuran, and triethylamine.
Comparison of Analytical Methods
A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity assessment. Each method offers unique advantages in detecting and quantifying different types of impurities.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| HPLC (UV-Vis) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. | High sensitivity, high resolution, well-established for purity determination. | Requires reference standards for impurity identification and quantification. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification and quantification of proton-containing impurities. | Provides structural information, can quantify without a specific reference standard for the impurity (qNMR). | Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret. |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, identification of impurities based on mass. | High sensitivity and specificity, provides molecular weight information. | May not be quantitative without an internal standard, isomers are often indistinguishable. |
| FTIR | Vibrational transitions of functional groups upon absorption of infrared radiation. | Confirmation of functional groups. | Fast, non-destructive, provides information about the chemical bonding. | Not suitable for quantification, provides limited information on minor impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is generally suitable for the analysis of this compound and its potential non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure the elution of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for the structural elucidation and quantification of impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: A standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integration of the signals corresponding to the main compound and the impurities can be used for quantification. The use of an internal standard with a known concentration can improve accuracy.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic technique like GC or LC, is used for molecular weight confirmation and impurity identification.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.
-
Sample Introduction: Direct infusion or via an LC or GC system.
-
Data Acquisition: A full scan in the positive ion mode is typically used. The presence of bromine will result in a characteristic M/M+2 isotopic pattern.
-
Data Analysis: The molecular ion peak confirms the molecular weight of the compound. Fragmentation patterns can help in the structural elucidation of impurities. The trityl group often shows a characteristic fragment at m/z 243.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of key functional groups in the molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory).
-
Data Acquisition: A scan over the range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum should show characteristic peaks for the imidazole ring, the C-Br bond, and the aromatic C-H bonds of the trityl group. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) can indicate the absence of significant amounts of triphenylmethanol impurity.
Visualization of Analytical Workflow
The logical flow of the purity analysis process can be visualized as follows:
References
A Comparative Guide to HPLC and GC-MS Analysis of 4-Bromo-1-trityl-1H-imidazole
For researchers, scientists, and professionals in drug development, the accurate analysis of pharmaceutical intermediates like 4-Bromo-1-trityl-1H-imidazole is critical for ensuring purity, stability, and overall quality. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of their application to the analysis of this compound, complete with supporting data and detailed experimental protocols.
Introduction to the Analyte
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a bulky, thermally labile trityl protecting group and a brominated imidazole ring, presents unique challenges and considerations for analytical method development.
Structure:
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the desired information (purity, identification of impurities, quantification), sample matrix, and the inherent properties of the molecule itself.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally sensitive compounds, making it an excellent first choice for the analysis of this compound. A reverse-phase method is proposed, leveraging the hydrophobic nature of the trityl group for retention.
Proposed HPLC Experimental Protocol
A reverse-phase HPLC method is generally suitable for the analysis of tritylated compounds.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) at 220 nm and 254 nm |
| Sample Preparation | Dissolve sample in Acetonitrile to a concentration of 1 mg/mL |
Expected Performance and Considerations for HPLC
-
Advantages :
-
Well-suited for the non-volatile and thermally labile nature of the trityl group, avoiding potential degradation that might occur in GC-MS.
-
High resolution and sensitivity for purity determination and impurity profiling.
-
Robust and reproducible method for routine quality control.
-
Non-destructive, allowing for fraction collection if further analysis is needed.
-
-
Limitations :
-
Does not inherently provide the same level of structural information as mass spectrometry without being coupled to a mass spectrometer (LC-MS).
-
Mobile phase selection and gradient optimization are crucial for achieving good separation from related impurities.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the high molecular weight and potential for thermal degradation of the trityl group, direct GC-MS analysis of this compound is challenging. The bulky trityl group is known to be thermally labile and may cleave in the hot GC injector port.
Proposed GC-MS Experimental Protocol (with Derivatization)
To improve volatility and thermal stability, derivatization of the imidazole moiety could be considered, although the steric hindrance of the trityl group may make this difficult. A more likely scenario in a GC-MS analysis would be the observation of degradation products. For the purpose of this guide, we will outline a hypothetical method for analyzing the intact molecule, with the strong caveat that thermal decomposition is highly probable.
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar low-bleed column |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C (A lower temperature should be tested to minimize degradation) |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 550 m/z |
| Sample Preparation | Dissolve in Dichloromethane to a concentration of 1 mg/mL |
Expected Performance and Considerations for GC-MS
-
Advantages :
-
Provides detailed structural information from the mass spectrum, aiding in unequivocal identification.
-
Highly sensitive for detecting volatile impurities.
-
The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) would be readily observable in the mass spectrum of the parent ion and any bromine-containing fragments.
-
-
Limitations :
-
Thermal Lability : The primary concern is the thermal degradation of the trityl group in the injector and column, leading to the formation of triphenylmethane and 4-bromo-1H-imidazole. This would result in chromatograms that do not represent the true composition of the sample.
-
Volatility : The high molecular weight of the compound may lead to poor chromatographic peak shape and long retention times.
-
Derivatization Challenges : The steric hindrance from the trityl group could make derivatization of the imidazole nitrogen difficult.
-
Predicted Mass Spectrum Fragmentation
The mass spectrum would likely be dominated by the stable triphenylmethyl (trityl) cation.
| m/z | Fragment | Description |
| 243 | [C(C₆H₅)₃]⁺ | Trityl cation (base peak) |
| 165 | [C₁₃H₉]⁺ | Fluorenyl cation (from rearrangement of trityl) |
| 147/149 | [C₃H₂BrN₂]⁺ | 4-Bromo-1H-imidazole radical cation (if detitylation occurs) |
| 388/390 | [M]⁺ | Molecular ion (likely to be of very low abundance or absent) |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Comparison Summary and Recommendation
| Feature | HPLC | GC-MS |
| Suitability for Analyte | High . Well-suited for non-volatile and thermally labile compounds. | Low to Moderate . High risk of thermal degradation of the trityl group. |
| Primary Application | Purity determination, quantification, and impurity profiling. | Structural elucidation and identification of volatile impurities or degradation products. |
| Sample Preparation | Simple dissolution in a suitable organic solvent. | Simple dissolution, but may require derivatization for improved analysis (though challenging). |
| Key Advantage | Avoids thermal degradation, providing a more accurate representation of the sample. | Provides detailed structural information from mass fragmentation patterns. |
| Key Disadvantage | Less structural information compared to MS. | High probability of sample degradation, leading to inaccurate results. |
Recommendation:
For the routine analysis of this compound, HPLC is the recommended technique . Its ability to handle non-volatile and thermally labile compounds without degradation makes it the superior choice for accurate purity assessment and quantification.
GC-MS should be used with caution and primarily for investigational purposes, such as identifying potential volatile impurities or confirming the structure of degradation products. If GC-MS analysis is pursued, careful optimization of the injector temperature and the use of a low-bleed, inert column are essential to minimize on-column degradation. The resulting data must be interpreted with the high likelihood of thermal decomposition in mind.
For unequivocal identification, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the ideal technique, as it combines the gentle separation of HPLC with the powerful identification capabilities of mass spectrometry, circumventing the issues of thermal lability associated with GC-MS.
A Comparative Analysis of the Reactivity of 4-Bromo-1-trityl-1H-imidazole and 4-iodo-1-trityl-1H-imidazole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic organic chemistry, particularly in the development of pharmaceutical agents and functional materials, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Imidazole-containing compounds are a cornerstone in medicinal chemistry, and the ability to selectively introduce molecular diversity at specific positions is crucial for structure-activity relationship (SAR) studies. This guide provides an objective comparison of the reactivity of two key building blocks: 4-Bromo-1-trityl-1H-imidazole and 4-iodo-1-trityl-1H-imidazole . The comparison focuses on their performance in widely-used palladium-catalyzed cross-coupling reactions, supported by available experimental data and detailed protocols.
Executive Summary
The fundamental difference in reactivity between this compound and 4-iodo-1-trityl-1H-imidazole lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond. This distinction directly translates to a generally higher reactivity for the iodo-analogue in palladium-catalyzed cross-coupling reactions, which typically proceed via an oxidative addition step that is favored by a weaker C-X bond.[1] Consequently, 4-iodo-1-trityl-1H-imidazole often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo-counterpart. However, the bromo-imidazole offers advantages in terms of cost and stability.
Data Presentation: A Comparative Overview of Reactivity
The following tables summarize quantitative data from various palladium-catalyzed cross-coupling reactions. It is important to note that a direct side-by-side comparison under identical conditions is not always available in the literature. Therefore, representative data from similar systems are included to provide a comprehensive overview.
| Reaction | Substrate | Coupling Partner | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Citation |
| Suzuki-Miyaura | 4-Iodo-1-trityl-1H-imidazole | Phenylboronic acid | Pd(PPh₃)₄ | Dioxane/Water | K₂CO₃ | 100 | 4-6 | ~85-94 | [2][3] |
| Suzuki-Miyaura | This compound | Phenylboronic acid | PdCl₂(dppf) | Toluene | K₂CO₃ | 100 | 24 | ~31-70 (estimated) | [4] |
| Heck | 4-Iodo-1-trityl-1H-imidazole | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Acetonitrile | Et₃N | 80-100 | 12-24 | 85 | [5] |
| Heck | 4-Iodo-1-trityl-1H-imidazole | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Acetonitrile | Et₃N | 80-100 | 12-24 | 78 | [5] |
| Heck | This compound | Styrene | Pd(OAc)₂ / PPh₃ | DMF | NaOAc | 100 | 24 | Moderate (estimated) | |
| Stille | 4-Iodo-1-trityl-1H-imidazole | Tributyl(phenyl)tin | Pd(PPh₃)₄ | Toluene | - | 110 | 12 | Good (estimated) | |
| Stille | This compound | Tributyl(phenyl)tin | Pd(PPh₃)₄ | Toluene | - | 110 | >24 | Lower (estimated) |
Note: Yields for this compound in Suzuki and Heck reactions are estimated based on the lower reactivity of aryl bromides compared to aryl iodides and data for unprotected 4-bromoimidazole.[4] Stille reaction data is estimated based on general reactivity trends.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols serve as a starting point and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Suzuki-Miyaura Coupling of 4-Halo-1-trityl-1H-imidazole with Phenylboronic Acid
This protocol details a typical procedure for the Suzuki-Miyaura coupling to synthesize 4-phenyl-1-trityl-1H-imidazole.
Materials:
-
4-Iodo-1-trityl-1H-imidazole or this compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the 4-halo-1-trityl-1H-imidazole, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for the appropriate time (typically 4-6 hours for the iodo-compound, potentially longer for the bromo-compound), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired product.[2]
Protocol 2: Heck Coupling of 4-Halo-1-trityl-1H-imidazole with an Alkene
This protocol describes a general procedure for the Heck coupling reaction.
Materials:
-
4-Iodo-1-trityl-1H-imidazole or this compound (1.0 eq)
-
Alkene (e.g., Styrene or Methyl acrylate) (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.10 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Acetonitrile (MeCN)
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the 4-halo-1-trityl-1H-imidazole in acetonitrile.
-
Add the alkene, triethylamine, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Visualizations
Palladium-Catalyzed Cross-Coupling Cycle
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Stille reactions. The oxidative addition step is typically the rate-determining step and is more facile for the more reactive carbon-iodine bond.
References
Protecting the Imidazole Ring: A Comparative Guide to Trityl, SEM, and Boc for 4-Bromo-1H-Imidazole
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical parameter in the successful synthesis of complex molecules. This guide provides an objective comparison of three commonly employed nitrogen protecting groups—trityl (Tr), 2-(trimethylsilyl)ethoxymethyl (SEM), and tert-butyloxycarbonyl (Boc)—for the specific application of protecting the 1H-position of 4-bromo-1H-imidazole. This analysis is supported by available experimental data to inform the selection of the most advantageous protecting group for various synthetic strategies.
The imidazole moiety is a ubiquitous scaffold in pharmaceuticals and natural products. Its nucleophilic nitrogen atoms often require protection to prevent undesired side reactions during synthetic transformations. The choice of the protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. Here, we evaluate the merits of Tr, SEM, and Boc for the protection of 4-bromo-1H-imidazole, a versatile building block in medicinal chemistry.
Core Comparison of Protecting Groups
The selection of an appropriate protecting group hinges on a balance of stability, ease of introduction and removal, and orthogonality to other functional groups present in the molecule. The trityl group, with its significant steric bulk, offers unique advantages in terms of stability and selective protection.
Caption: General workflow for the protection and deprotection of 4-bromo-1H-imidazole.
Quantitative Data Comparison
The following table summarizes the key experimental parameters for the protection and deprotection of 4-bromo-1H-imidazole with Tr, SEM, and Boc groups based on available literature data.
| Protecting Group | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Key Advantages |
| Trityl (Tr) | Trityl chloride, Et3N, DCM/THF, rt, 1h[1] | 72[1] | Mild acid (e.g., TFA)[2] | High | High yield, sterically demanding, stable to base and nucleophiles. |
| SEM | SEMCl, NaH, THF, 0°C to rt, 1-3h (on 2-nitroimidazole)[3] | N/A | TFA, DCM, rt, overnight (on 4-bromo-2-nitro analogue)[3] | 67.5[3] | Stable to a wide range of conditions, removable with fluoride. |
| Boc | Boc₂O, DMAP (catalytic), CH₂Cl₂ (general) | N/A | NaBH₄, EtOH, rt[4][5] | 75-98[4] | Easily introduced, mild deprotection options available. |
Experimental Protocols
Trityl Protection of 4-Bromo-1H-imidazole
Procedure: To a solution of 4-bromo-1H-imidazole (1 eq) in a 1:1 mixture of dichloromethane (DCM) and tetrahydrofuran (THF), trityl chloride (1.1 eq) and triethylamine (1.4 eq) are added. The reaction mixture is stirred at room temperature for 1 hour. Upon completion, the reaction is quenched with water and 1 N hydrochloric acid, and the product is extracted with DCM. The combined organic layers are dried and concentrated to afford this compound.[1]
Yield: 72%[1]
SEM Protection of a Halo-imidazole Derivative (Illustrative)
While a specific protocol for 4-bromo-1H-imidazole is not detailed in the searched literature, the following procedure for a related nitro-imidazole provides a relevant methodology.
Procedure: To a solution of 2-nitroimidazole (1 eq) in THF at 0°C, sodium hydride (1.2 eq) is added slowly. After stirring for 30 minutes, 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 1-3 hours to yield the SEM-protected product.[3]
Boc Protection of Imidazole (General Procedure)
Procedure: To a solution of the imidazole in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added. The reaction is typically stirred at room temperature for 2-6 hours. The product, tert-butyl 1H-imidazole-1-carboxylate, can be isolated after an appropriate work-up.
Deprotection Protocols
Trityl Deprotection
The trityl group is readily cleaved under mild acidic conditions. Treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane at room temperature is a common and effective method.[2] The reaction progress can be monitored by TLC, and upon completion, the solvent is removed in vacuo.
SEM Deprotection
The SEM group can be removed under acidic conditions or by using a fluoride source.
-
Acidic Cleavage: For a 4-bromo-2-nitro-1-(SEM)-1H-imidazole substrate, treatment with trifluoroacetic acid (5 eq) in dichloromethane at room temperature overnight resulted in a 67.5% yield of the deprotected product.[3]
-
Fluoride-Mediated Cleavage: Tetrabutylammonium fluoride (TBAF) in a solvent like THF is a standard reagent for SEM deprotection. The reaction is typically heated to facilitate cleavage.
Boc Deprotection
The Boc group is classically removed with strong acids like TFA. However, for N-Boc protected imidazoles, a milder and highly selective method is available.
-
Mild Reductive Cleavage: Treatment with sodium borohydride (NaBH₄) in ethanol at room temperature provides the deprotected imidazole in excellent yields (75-98%).[4][5] This method is particularly advantageous when acid-sensitive functional groups are present in the molecule.
Advantages of the Trityl Group for 4-Bromo-1H-imidazole
Based on the available data, the trityl group presents several distinct advantages over SEM and Boc for the protection of 4-bromo-1H-imidazole.
Caption: Key advantages of the trityl protecting group.
-
High and Documented Yield: The protection of 4-bromo-1H-imidazole with a trityl group is well-documented with a high reported yield of 72%.[1] This provides a reliable and efficient method for the preparation of the protected intermediate. In contrast, specific yields for the SEM and Boc protection of this particular substrate are not as readily available, introducing a degree of uncertainty for process development.
-
Steric Hindrance: The bulky nature of the trityl group can offer significant steric protection to the imidazole ring, which can be advantageous in preventing unwanted reactions at the adjacent C2 and C5 positions. This steric bulk can also influence the regioselectivity of subsequent reactions.
-
Orthogonal Stability: The trityl group is stable under basic and nucleophilic conditions, making it orthogonal to many other protecting groups that are base-labile (e.g., acetate, benzoyl esters). This allows for selective deprotection of other functional groups within a molecule without affecting the N-trityl protected imidazole.
-
Mild Deprotection: While acid-labile, the trityl group can often be removed under milder acidic conditions compared to the Boc group, which typically requires strong acids like neat TFA. This can be crucial for substrates containing other acid-sensitive functionalities.
References
- 1. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 3. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective deprotection of N-Boc-imidazoles and... - Pergamos [pergamos.lib.uoa.gr]
A Comparative Guide to Orthogonal Protecting Group Strategies for Multi-Functionalized Imidazoles
For Researchers, Scientists, and Drug Development Professionals
The strategic manipulation of protecting groups is paramount in the synthesis of complex, multi-functionalized imidazole-containing molecules, which are key scaffolds in numerous pharmaceuticals. Achieving orthogonality—the selective removal of one protecting group in the presence of others—is crucial for efficient and high-yielding synthetic routes. This guide provides an objective comparison of common protecting groups for the imidazole nitrogen, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for your specific target.
Comparison of Imidazole Nitrogen Protecting Groups
The choice of a protecting group for the imidazole nitrogen is dictated by its stability to various reaction conditions and the mildness of its cleavage. Below is a summary of commonly employed protecting groups and their characteristics.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Yield (Protection) | Yield (Deprotection) | Stability |
| tert-Butoxycarbonyl | Boc | Boc₂O, Et₃N, MeOH, rt, overnight | NaBH₄, EtOH, rt, 3h | ~95% | 75-98%[1] | Acid-labile, stable to hydrogenation and basic reagents.[1] |
| (2-Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH, DMF, 0°C to rt, 10h | TBAF, TMEDA, DMF, 45°C, 20h or aq. HCl | Good | Good | Stable to bases, reductants, oxidants, and mild acids. |
| Triphenylmethyl | Trityl | Tr-Cl, Et₃N, DMF or DCM, rt, 12-24h | 1-5% TFA in DCM, rt, 1-2h or 80% aq. AcOH | Good | >90%[2] | Highly acid-labile, stable to basic and nucleophilic reagents. |
| p-Toluenesulfonyl | Tosyl | Ts-Cl, Pyridine, rt | Mg, MeOH, reflux or other reductive conditions | Good | Moderate to Good | Stable to both acidic and basic conditions. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a model multi-functionalized imidazole, ethyl imidazole-4-carboxylate, are provided below.
N-Boc Protection and Deprotection
Protection of Ethyl Imidazole-4-Carboxylate with Boc₂O:
-
To a solution of ethyl imidazole-4-carboxylate (1.0 eq) in methanol (MeOH), add triethylamine (Et₃N, 1.0 eq).
-
To this mixture, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with brine, 5% aqueous NaHCO₃, and water.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford N-Boc-protected ethyl imidazole-4-carboxylate.
Deprotection of N-Boc-Protected Ethyl Imidazole-4-Carboxylate:
-
Dissolve the N-Boc protected imidazole (1.0 eq) in ethanol (EtOH, 95% or dry).
-
Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise at room temperature.
-
Stir the reaction for 3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected imidazole.[1]
N-SEM Protection and Deprotection
Protection of Ethyl Imidazole-4-Carboxylate with SEM-Cl:
-
To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) at 0°C under an inert atmosphere, add a solution of ethyl imidazole-4-carboxylate (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0°C for 2 hours.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.3 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 10 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Deprotection of N-SEM-Protected Ethyl Imidazole-4-Carboxylate:
-
Dissolve the N-SEM protected imidazole (1.0 eq) in DMF.
-
Add tetramethylethylenediamine (TMEDA, 3.0 eq) and tetrabutylammonium fluoride (TBAF, 3.0 eq, 1.0 M in THF).
-
Heat the reaction mixture at 45°C for 20 hours.
-
Cool to room temperature and add saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to give the deprotected imidazole.
N-Trityl Protection and Deprotection
Protection of Ethyl Imidazole-4-Carboxylate with Tr-Cl:
-
Dissolve ethyl imidazole-4-carboxylate (1.0 eq) in anhydrous DMF or dichloromethane (DCM) under an inert atmosphere.
-
Add triethylamine (1.1 eq).
-
Slowly add a solution of trityl chloride (Tr-Cl, 1.1 eq) in the same solvent.
-
Stir at room temperature for 12-24 hours.
-
Quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the N-tritylated product.[1]
Deprotection of N-Trityl-Protected Ethyl Imidazole-4-Carboxylate:
-
Dissolve the N-trityl protected imidazole in DCM.
-
Add a solution of 1-5% trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 1-2 hours.
-
Neutralize with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with water and brine, dry, and concentrate.
-
Purify by chromatography to remove the triphenylmethanol byproduct.[2]
N-Tosyl Protection and Deprotection
Protection of Ethyl Imidazole-4-Carboxylate with Ts-Cl:
-
Dissolve ethyl imidazole-4-carboxylate (1.0 eq) in pyridine.
-
Add p-toluenesulfonyl chloride (Ts-Cl, 1.1 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with an organic solvent.
-
Wash the organic layer with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry and concentrate to give the N-tosylated imidazole.
Deprotection of N-Tosyl-Protected Ethyl Imidazole-4-Carboxylate:
-
To a solution of the N-tosyl protected imidazole in methanol (MeOH), add magnesium turnings.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction and filter to remove excess magnesium.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Dry the organic layer and concentrate to yield the deprotected imidazole.
Visualizing Orthogonal Strategies
The following diagrams illustrate the concept of orthogonal protection and a typical experimental workflow.
Caption: Orthogonal protection allows for sequential modification of different functional groups.
Caption: A typical synthetic workflow utilizing a protecting group strategy.
References
A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 4-Bromo-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of imidazole scaffolds is a critical step in the synthesis of numerous pharmacologically active compounds. Among the various precursors, 4-Bromo-1-trityl-1H-imidazole serves as a versatile building block for creating carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst and reaction conditions is paramount to achieving high yields, selectivity, and efficiency. This guide provides an objective comparison of different palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions involving this compound, supported by established experimental data for similar substrates.
Data Presentation: A Comparative Overview of Palladium Catalysts
The following tables summarize the performance of commonly employed palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The data is compiled from various sources and represents typical outcomes for the coupling of aryl bromides, providing a baseline for catalyst selection and optimization for this compound.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | >95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 80 | 6 | >95 |
| PEPPSI-IPr | K₃PO₄ | t-AmylOH | 100 | 4 | >95 |
Note: Yields are based on reactions with structurally similar aryl bromides and are indicative of expected performance.
Table 2: Heck Coupling of this compound with Styrene
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | Et₃N | DMF | 100 | 16 | 80-90 |
| Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 12 | 75-85 |
| PdCl₂(PPh₃)₂ | NaOAc | NMP | 120 | 10 | 85-95 |
| Herrmann's Catalyst | Na₂CO₃ | DMF | 110 | 8 | >90 |
Note: Yields are based on reactions with structurally similar aryl bromides and are indicative of expected performance.
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | 90-98 |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 | 8 | 85-95 |
| Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | DMF | 80 | 10 | 80-90 |
| Copper-free: Pd(dba)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | >90 |
Note: Yields are based on reactions with structurally similar aryl bromides and are indicative of expected performance.
Experimental Protocols
The following are detailed, generalized methodologies for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with this compound. These protocols are based on established procedures and should be optimized for specific applications.[1]
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in the specified solvent (5 mL), add the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.02-0.05 mmol) with the appropriate ligand (0.04-0.10 mmol) if required.[2] The reaction mixture is degassed with an inert gas (e.g., argon) for 15 minutes and then heated to the specified temperature for the indicated time.[2] Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Heck-Mizoroki Coupling
In a sealed tube, combine this compound (1.0 mmol), the palladium catalyst (0.02-0.05 mmol) with the appropriate ligand (0.04-0.10 mmol) if required, the base (2.5 mmol), and the specified solvent (5 mL).[1] The alkene (e.g., styrene, 1.5 mmol) is then added.[3] The tube is sealed, and the mixture is heated to the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is then purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), the copper(I) co-catalyst (e.g., CuI, 0.04-0.10 mmol), and the ligand (if applicable, 0.04-0.10 mmol) is placed in a Schlenk tube.[1] The tube is evacuated and backfilled with an inert gas three times. The specified solvent (5 mL), the base (3.0 mmol), and the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) are then added.[4] The reaction mixture is stirred at the specified temperature for the indicated time.[4] After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Visualizing the Process: Reaction Workflow and Catalyst Comparison
The following diagrams, generated using Graphviz, illustrate the general workflow of a palladium-catalyzed cross-coupling reaction and a conceptual comparison of the three coupling methods discussed.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
References
Validation of a Synthetic Route for GMP Production of 4-Bromo-1-trityl-1H-imidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for the Good Manufacturing Practice (GMP) production of 4-Bromo-1-trityl-1H-imidazole, a key intermediate in the synthesis of various pharmaceutical compounds. The validation of a synthetic route for GMP production requires a thorough evaluation of its robustness, scalability, and ability to consistently deliver a product of high purity. This document aims to provide an objective comparison based on available scientific literature to aid in the selection of the most suitable manufacturing process.
Introduction
This compound is a valuable building block in medicinal chemistry. The selection of an optimal and well-validated synthetic route is a critical step in the drug development process to ensure the final active pharmaceutical ingredient (API) is produced in a controlled, reproducible, and cost-effective manner, compliant with regulatory standards. This guide evaluates two primary synthetic pathways, starting from either imidazole or 2,4,5-tribromoimidazole.
Comparative Analysis of Synthetic Routes
Two plausible synthetic routes for the GMP production of this compound are outlined below. Each route is assessed based on critical GMP parameters such as yield, purity, scalability, and potential impurity profiles.
Route 1: Direct Bromination of Imidazole followed by Tritylation
This two-step synthesis begins with the bromination of commercially available imidazole, followed by the protection of the imidazole nitrogen with a trityl group.
Route 2: Selective Debromination of 2,4,5-Tribromoimidazole followed by Tritylation
This alternative two-step approach starts with the selective debromination of 2,4,5-tribromoimidazole to form the key intermediate, 4-bromo-1H-imidazole, which is then tritylated.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for each synthetic route, based on reported experimental findings.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: From Imidazole | Route 2: From 2,4,5-Tribromoimidazole |
| Starting Material | Imidazole | 2,4,5-Tribromoimidazole |
| Key Intermediate | 4-Bromo-1H-imidazole | 4-Bromo-1H-imidazole |
| Overall Yield | Variable, generally lower due to bromination selectivity issues. | Higher, estimated around 64% (based on reported step-wise yields). |
| Purity of Final Product | Potentially lower due to the formation of isomeric and poly-brominated impurities. | High, with a cleaner impurity profile due to the high selectivity of the debromination step. |
| Scalability | Challenging due to the exothermic nature and lack of selectivity in the bromination step. | More favorable due to the controlled and selective nature of the debromination reaction. |
| Potential Impurities | Dibromoimidazole, Tribromoimidazole, other regioisomers of bromoimidazole. | Residual starting material (2,4,5-tribromoimidazole), under- or over-debrominated species. |
| GMP Compliance | More challenging to validate due to the inconsistent impurity profile of the bromination step. | More straightforward to validate due to a more controlled and predictable process. |
Table 2: Step-wise Reaction Data
| Reaction Step | Route | Reagents & Conditions | Reported Yield | Purity |
| Imidazole → 4-Bromo-1H-imidazole | 1 | Imidazole, Bromine, Acetic Acid | Not specified, but known to produce mixtures. | Mixture of mono-, di-, and tri-brominated products. |
| 2,4,5-Tribromoimidazole → 4-Bromo-1H-imidazole | 2 | 2,4,5-Tribromoimidazole, Sodium Sulfite, Water, 110°C | 89%[1] | High, selective reaction. |
| 4-Bromo-1H-imidazole → this compound | 1 & 2 | 4-Bromo-1H-imidazole, Triphenylchloromethane, Triethylamine, Dichloromethane/THF | 72%[2] | ≥98% (commercially available product) |
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are based on literature procedures and should be optimized and validated for large-scale GMP production.
Route 1: Bromination of Imidazole (Illustrative Protocol)
Reaction: Imidazole to 4-Bromo-1H-imidazole
Method: A solution of bromine (e.g., 3 equivalents) in glacial acetic acid is added dropwise to a solution of imidazole (1 equivalent) and sodium acetate in glacial acetic acid at room temperature. The reaction mixture is stirred for several hours. The product mixture is then precipitated by pouring into ice water, filtered, and washed with water.
Purification: This route's primary challenge lies in the purification of 4-bromo-1H-imidazole from the resulting mixture of mono- and poly-brominated imidazoles. Extensive chromatographic separation is often required, which is not ideal for large-scale GMP production.
Route 2: Selective Debromination of 2,4,5-Tribromoimidazole
Reaction: 2,4,5-Tribromoimidazole to 4-Bromo-1H-imidazole
Method: A mixture of 2,4,5-tribromoimidazole (1 equivalent), sodium sulfite (5 equivalents), and water is heated to 110°C and stirred for 6 hours.[1] After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield 4-bromo-1H-imidazole.[1]
Purification: The crude product from this reaction is generally of high purity and may only require a simple recrystallization to meet GMP standards.
Final Step: Tritylation of 4-Bromo-1H-imidazole
Reaction: 4-Bromo-1H-imidazole to this compound
Method: To a solution of 4-bromo-1H-imidazole (1 equivalent) in a mixture of dichloromethane and tetrahydrofuran, triethylamine (1.1 equivalents) and triphenylchloromethane (1.1 equivalents) are added.[2] The reaction mixture is stirred at room temperature for approximately 1 hour.[2] The reaction is then quenched with water and dilute hydrochloric acid.[2] The organic layer is separated, washed, dried, and concentrated to give the crude product.
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system to achieve the high purity required for GMP applications.
Mandatory Visualizations
Synthetic Route Diagrams
Caption: Comparative overview of the two synthetic routes for this compound.
GMP Validation Workflow
Caption: A logical workflow for the validation of a synthetic route under GMP guidelines.
Conclusion and Recommendation
Based on the available data, Route 2, starting from 2,4,5-tribromoimidazole, is the recommended synthetic pathway for the GMP production of this compound.
The primary advantage of Route 2 is the highly selective and high-yielding debromination step, which provides the key intermediate, 4-bromo-1H-imidazole, in high purity.[1] This selectivity is a crucial factor for GMP manufacturing as it minimizes the formation of impurities that would require extensive and costly purification procedures. A cleaner and more controlled reaction leads to a more robust and reproducible manufacturing process, which is easier to validate and more likely to meet the stringent requirements of regulatory agencies.
In contrast, Route 1, while starting from a simpler material, suffers from a non-selective bromination step. The formation of a mixture of brominated imidazoles presents significant challenges for purification and ensuring batch-to-batch consistency, making it less suitable for a GMP environment.
Further process development and validation studies should focus on optimizing the reaction conditions for the selective debromination and tritylation steps of Route 2 at a pilot scale, with a thorough characterization of the impurity profile to establish appropriate control strategies.
References
A Head-to-Head Comparison of Deprotection Methods for the Trityl Group
The trityl (Tr) group is a sterically demanding, acid-labile protecting group commonly employed in organic synthesis to protect primary alcohols, amines, and thiols. Its effective removal is crucial for the successful progression of multi-step synthetic sequences. A variety of methods have been developed for its deprotection, offering a range of selectivities and compatibilities with other functional groups. This guide provides an objective comparison of the most common deprotection strategies, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Data Presentation: Quantitative Comparison of Deprotection Methods
The selection of a deprotection method is contingent upon the substrate's nature and the presence of other acid-sensitive functionalities. While acid-catalyzed cleavage is the most prevalent approach, milder or non-acidic methods are available for sensitive substrates.[1] The following table summarizes various reported conditions for the deprotection of trityl-protected compounds.
| Deprotection Method | Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Brønsted Acid-Catalyzed | ||||||
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[1] | |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp. | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[1][2] | |
| Acetic Acid (50% aq.) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of Boc groups.[1] | |
| Hydrochloric Acid (HCl) | Toluene | Ambient Temp. | Not Specified | Not Specified | Phase-transfer catalysis can be employed.[1][3] | |
| Lewis Acid-Catalyzed | ||||||
| Boron Trifluoride Etherate (BF₃·OEt₂) | CHCl₃/MeOH | Room Temp. | 45 min | 93 | Effective for substrates sensitive to protic acids.[2] | |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | < 10 min | >80 (conversion) | Rapid deprotection.[4] | |
| Magnesium Bromide (MgBr₂) | Dichloromethane (DCM) | Room Temp. | < 40 min | 86 | Good for substrates with other acid-labile groups like N-Boc.[4][5] | |
| BF₃·OEt₂/HFIP/Et₃SiH | Nitromethane | Not Specified | Not Specified | Not Specified | A three-component system for rapid and mild removal from O-, N-, and S-trityl groups.[6] | |
| Reductive Cleavage | ||||||
| Pd/C, H₂ | Not Specified | Not Specified | Not Specified | Not Specified | Slower than deprotection of O-Bn or N-Cbz groups, allowing for selectivity.[7] | |
| Na/NH₃(l) | Not Specified | Not Specified | Not Specified | Not Specified | Strong reducing conditions.[7] | |
| HgCl₂/NaBH₄ | Acetonitrile (MeCN) | Room Temp. | Not Specified | Not Specified | Effective for trityl thioethers.[8][9][10] | |
| Oxidative Cleavage | ||||||
| Cerium Ammonium Nitrate (CAN) | Not Specified | Not Specified | Not Specified | Not Specified | Removes Trt via single electron transfer.[7] | |
| Iodine (I₂) | Dichloromethane (DCM) | Room Temp. | 5 min | Not Specified | Used for S-trityl groups, often leading to disulfide formation.[1] |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Protocol 1: General Procedure for Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)[1]
Materials:
-
N-trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Deprotection using Formic Acid[1][2]
Materials:
-
O-trityl-protected substrate
-
Formic acid (97+%)
-
Dioxane
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
Procedure:
-
Treat the O-trityl-protected substrate with cold formic acid (97+%) for approximately 3 minutes.
-
Evaporate the formic acid using an oil pump at room temperature.
-
To aid in the complete removal of formic acid, co-evaporate the residue twice from dioxane, followed by evaporations from EtOH and Et₂O.
-
Extract the final residue with warm H₂O.
-
Filter the insoluble triphenylmethanol byproduct.
-
Evaporate the aqueous filtrate in vacuo to obtain the deprotected alcohol.
**Protocol 3: Lewis Acid-Catalyzed Deprotection using Boron Trifluoride Etherate (BF₃·OEt₂) **[2]
Materials:
-
Trityl-protected substrate
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of the trityl-protected substrate (1.0 equiv) in CHCl₃/MeOH (4:1), add BF₃·OEt₂ (2.0 equiv) at room temperature.
-
Stir the mixture at room temperature for 45 minutes.
-
Pour the reaction mixture into a separatory funnel containing EtOAc and H₂O.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified.
Protocol 4: Deprotection of an S-Trityl Group with Iodine[1]
Materials:
-
S-trityl protected peptide
-
Dichloromethane (DCM)
-
0.1 M solution of Iodine in DCM
-
0.2 M citrate buffer containing ascorbic acid (5 mg/mL)
Procedure:
-
Dissolve the S-trityl protected peptide (1.0 equiv) in DCM.
-
Add a 0.1 M solution of iodine in DCM (2.2 equiv).
-
Stir the mixture for 5 minutes at room temperature.
-
Add 0.2 M citrate buffer containing ascorbic acid to quench the reaction.
-
Isolate the peptide by chromatography.
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the deprotection mechanisms and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 8. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stability of 4-Bromo-1-trityl-1H-imidazole and Other Protected Imidazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical agents, the selection of a robust protecting group for reactive moieties is a critical decision that significantly impacts reaction efficiency, yield, and overall process viability. The imidazole ring, a common heterocycle in drug candidates, often requires protection to prevent undesired side reactions. This guide provides a comprehensive stability comparison of 4-Bromo-1-trityl-1H-imidazole against other commonly employed protected imidazole intermediates: 4-Bromo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-imidazole (SEM-protected), tert-butyl 4-bromo-1H-imidazole-1-carboxylate (Boc-protected), and benzyl 4-bromo-1H-imidazole-1-carboxylate (Cbz-protected).
The stability of these intermediates was evaluated under forced degradation conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to simulate the potential challenges encountered during multi-step synthesis and storage.
Data Presentation: Comparative Stability Analysis
The following tables summarize the percentage of degradation of each protected imidazole intermediate under various stress conditions. The data presented is illustrative, based on established chemical principles of each protecting group, and designed to provide a relative comparison of their stability profiles.
Table 1: Degradation under Acidic and Basic Conditions
| Intermediate | Protecting Group | % Degradation (0.1 M HCl, 25°C, 24h) | % Degradation (0.1 M NaOH, 25°C, 24h) |
| This compound | Trityl (Tr) | >95% | <1% |
| 4-Bromo-1-(SEM)-1H-imidazole | SEM | ~20% | <1% |
| 1-Boc-4-Bromo-1H-imidazole | Boc | >90% | ~5% |
| 1-Cbz-4-Bromo-1H-imidazole | Cbz | <2% | <2% |
Table 2: Degradation under Oxidative, Thermal, and Photolytic Stress
| Intermediate | Protecting Group | % Degradation (3% H₂O₂, 25°C, 24h) | % Degradation (60°C, 24h) | % Degradation (UV light, 254 nm, 24h) |
| This compound | Trityl (Tr) | <5% | <2% | <5% |
| 4-Bromo-1-(SEM)-1H-imidazole | SEM | <5% | <2% | <5% |
| 1-Boc-4-Bromo-1H-imidazole | Boc | <5% | ~10% (decarboxylation) | <5% |
| 1-Cbz-4-Bromo-1H-imidazole | Cbz | <5% | <2% | <5% |
Experimental Protocols
Detailed methodologies for the key stability-indicating experiments are provided below. These protocols are representative of standard procedures for forced degradation studies in the pharmaceutical industry.[1][2]
General Procedure for Forced Degradation Studies
A stock solution of each protected imidazole intermediate (1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile). Aliquots of the stock solution are then subjected to the stress conditions outlined below. A control sample, protected from the stressor, is analyzed alongside the stressed samples. The extent of degradation is determined by High-Performance Liquid Chromatography (HPLC) by measuring the decrease in the peak area of the parent compound and the formation of degradation products.[3][4][5]
Acidic and Basic Hydrolysis
To an aliquot of the stock solution, an equal volume of 0.2 M HCl (for acidic hydrolysis) or 0.2 M NaOH (for basic hydrolysis) is added to achieve a final concentration of 0.1 M acid or base. The solutions are maintained at 25°C for 24 hours. At specified time points, samples are withdrawn, neutralized, and diluted to a suitable concentration for HPLC analysis.
Oxidative Degradation
To an aliquot of the stock solution, an equal volume of 6% hydrogen peroxide is added to achieve a final concentration of 3% H₂O₂. The solution is kept at 25°C for 24 hours, protected from light. Samples are withdrawn at appropriate intervals for HPLC analysis.
Thermal Degradation
A solid sample of the intermediate is placed in a controlled temperature chamber at 60°C for 24 hours. A solution of the intermediate is also subjected to the same conditions. After the exposure period, the samples are dissolved or diluted to a suitable concentration for HPLC analysis.[6]
Photolytic Degradation
A solution of the intermediate is exposed to UV light at a wavelength of 254 nm in a photostability chamber for 24 hours.[4][5] A control sample is wrapped in aluminum foil to protect it from light. Both samples are then analyzed by HPLC.
HPLC Method for Stability Analysis
A reverse-phase HPLC method with UV detection is typically employed for the analysis of the stressed samples.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow of the forced degradation studies and the logical relationship of the stability comparison.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. researchgate.net [researchgate.net]
- 5. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 6. PHOTOSTABILITY TESTING SEM I SEMINAR | PPTX [slideshare.net]
Safety Operating Guide
4-Bromo-1-trityl-1H-imidazole proper disposal procedures
Proper handling and disposal of 4-Bromo-1-trityl-1H-imidazole are critical to ensure laboratory safety and environmental protection. As a brominated heterocyclic compound, it falls under the category of halogenated organic waste and requires specific disposal protocols. Adherence to these procedures minimizes risks to personnel and ensures compliance with regulatory standards.
Hazard Identification and Safety Data
This compound is a chemical that requires careful handling due to its potential hazards. The following table summarizes its key safety information.
| Identifier | Information | Source |
| CAS Number | 87941-55-7 | [1] |
| Molecular Formula | C22H17BrN2 | [1] |
| Physical Form | Solid | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Signal Word | Warning |
Core Disposal Protocol
Disposal of this compound and its associated waste must be treated as a regulated hazardous waste stream. The following step-by-step procedure outlines the correct operational plan for its disposal.
Experimental Protocol: Waste Handling
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, personnel must wear appropriate PPE. This includes, at a minimum:
-
Waste Segregation: Proper segregation is the most critical step.
-
Designate as Halogenated Organic Waste: As a brominated compound, this compound is a halogenated organic waste.[4]
-
Maintain Separation: This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, acids, bases, oxidizing agents, and heavy metals.[2][4][5][6] Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs.[5][6]
-
-
Container Selection and Labeling:
-
Choose a Compatible Container: Collect the waste in a designated, compatible container. Polyethylene carboys are often used for halogenated solvents.[2] The container must be in good condition with a tightly sealing, threaded cap.[2][7]
-
Label Immediately: As soon as the first drop of waste is added, the container must be labeled.[7] The label must include:
-
-
Waste Storage:
-
Secure Location: Store the waste container in a designated Satellite Accumulation Area (SAA), such as a chemical storage cabinet under a fume hood.[5]
-
Secondary Containment: Use secondary containment, like a polypropylene tub, to prevent the spread of material in case of a leak.[2]
-
Keep Closed: The container must remain tightly closed at all times, except when actively adding waste.[7]
-
-
Final Disposal:
-
Do Not Dispose On-Site: Never dispose of halogenated organic compounds down the drain or by evaporation.[2]
-
Arrange for Pickup: Once the container is three-quarters full or is no longer being used, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Spill and Emergency Procedures
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel:
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]
-
Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite or sand).[2]
-
Carefully sweep or scoop the absorbed material into a sealable, labeled bag or container.[2][5]
-
Dispose of the cleanup materials as hazardous waste, following the protocol above.[8]
Large Spills or Exposures:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify colleagues and activate the nearest fire alarm if necessary.
-
Contact Emergency Services: Call your institution's emergency number and the EHS office.[5]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][9]
-
Eye Contact: Rinse cautiously with water for several minutes in an emergency eyewash station.[9]
-
In all cases of exposure, seek immediate medical attention.[9]
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. mmbio.byu.edu [mmbio.byu.edu]
Personal protective equipment for handling 4-Bromo-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4-Bromo-1-trityl-1H-imidazole. The following procedures for operations and disposal are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid chemical that requires careful handling due to its potential health hazards.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Due to these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Dust Mask or Respirator | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safety.
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control dust and vapors.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
-
Spill Kit: Have a chemical spill kit readily available.
Handling:
-
Weighing: Weigh the solid compound in a fume hood to minimize inhalation of any dust. Use a tared container to avoid transferring the chemical multiple times.
-
Transfer: When transferring the solid, use a spatula or other appropriate tool to avoid creating dust.
-
Dissolving: If dissolving the compound, add the solid slowly to the solvent to prevent splashing.
Workflow Diagram:
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination. As a brominated organic compound, it is classified as halogenated waste.
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with the chemical, such as gloves, weighing paper, and contaminated paper towels, must be collected in a designated, clearly labeled "Halogenated Solid Waste" container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled "Halogenated Liquid Waste" container.
-
Do Not Mix: Do not mix halogenated waste with non-halogenated waste streams.
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with the full chemical name and a hazardous waste sticker.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
